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Foundational

An In-depth Technical Guide to 2-Hydroxy-5-(3-thienyl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Hydroxy-5-(3-thienyl)benzoic acid, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(3-thienyl)benzoic acid, a heterocyclic derivative of salicylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous compounds, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into its chemical structure, predicted physicochemical properties, a detailed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and an exploration of its potential biological activities. The incorporation of a thiophene moiety onto the salicylic acid scaffold presents an intriguing avenue for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer research.[1][2][3] This guide is intended to serve as a foundational resource for researchers embarking on the study and application of this promising compound.

Introduction: The Rationale for 5-Aryl Salicylic Acid Derivatives

Salicylic acid and its derivatives have long been cornerstones of medicinal chemistry, most notably exemplified by acetylsalicylic acid (aspirin). The core structure, 2-hydroxybenzoic acid, offers a versatile platform for chemical modification to modulate its therapeutic properties. The introduction of an aryl or heteroaryl substituent at the 5-position of the salicylic acid ring has been a strategy to enhance or diversify its biological activity.[4] This modification can influence the molecule's steric and electronic properties, potentially leading to altered binding affinities for biological targets and improved pharmacokinetic profiles.

The subject of this guide, 2-Hydroxy-5-(3-thienyl)benzoic acid, incorporates a thiophene ring, a sulfur-containing five-membered aromatic heterocycle. Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[2] Their bioisosteric similarity to a phenyl ring, coupled with unique electronic properties and the ability to engage in hydrogen bonding via the sulfur atom, makes them attractive moieties in drug design.[1] Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][3][5][6] Therefore, the synthesis and investigation of 2-Hydroxy-5-(3-thienyl)benzoic acid are based on the hypothesis that the combination of the salicylate and thienyl pharmacophores will yield a molecule with significant therapeutic potential.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Hydroxy-5-(3-thienyl)benzoic acid consists of a benzoic acid backbone with a hydroxyl group at the 2-position and a 3-thienyl group attached at the 5-position.

Molecular Formula: C₁₁H₈O₃S

Molecular Weight: 220.25 g/mol

Predicted Physicochemical Properties

In the absence of direct experimental data, the following properties are estimated based on the known values of structurally related compounds such as 5-phenylsalicylic acid and thiophene-3-carboxylic acid.[7][8][9]

PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar aromatic carboxylic acids.
Melting Point (°C) > 200Aromatic carboxylic acids with extended conjugation tend to have high melting points.
Boiling Point (°C) > 350Expected to be high due to hydrogen bonding and molecular weight.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.The carboxylic acid and hydroxyl groups will impart some water solubility, but the aromatic rings will limit it.
pKa ~3-4The carboxylic acid proton is expected to have a pKa in the typical range for benzoic acids.
LogP 2.5 - 3.5The octanol-water partition coefficient is predicted to be in a range suitable for drug-likeness.

Synthesis of 2-Hydroxy-5-(3-thienyl)benzoic Acid

The most logical and efficient synthetic route to 2-Hydroxy-5-(3-thienyl)benzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms and is widely used in the synthesis of biaryl and heteroaryl compounds. The key precursors for this synthesis are a halogenated salicylic acid derivative (e.g., 5-bromosalicylic acid or 5-iodosalicylic acid) and 3-thienylboronic acid.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up and Purification cluster_product Final Product 5-Bromosalicylic_acid 5-Bromosalicylic Acid Reaction_Vessel Reaction Mixture: - Reactants - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) 5-Bromosalicylic_acid->Reaction_Vessel 3-Thienylboronic_acid 3-Thienylboronic Acid 3-Thienylboronic_acid->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Reaction Completion Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (e.g., Recrystallization or Chromatography) Extraction->Purification Final_Product 2-Hydroxy-5-(3-thienyl)benzoic Acid Purification->Final_Product

Caption: Synthetic workflow for 2-Hydroxy-5-(3-thienyl)benzoic acid.

Detailed Experimental Protocol

Materials:

  • 5-Bromosalicylic acid

  • 3-Thienylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylic acid (1.0 eq), 3-thienylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a 4:1:1 mixture of toluene:ethanol:2M aqueous sodium carbonate solution to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the aqueous layer with 2M HCl to a pH of approximately 2. This will precipitate the crude product.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Hydroxy-5-(3-thienyl)benzoic acid.

Potential Biological Activities and Therapeutic Applications

The structural combination of a salicylic acid core and a thienyl moiety suggests several potential biological activities for 2-Hydroxy-5-(3-thienyl)benzoic acid.

Anti-inflammatory Activity

Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] Thiophene-containing compounds have also been identified as potent anti-inflammatory agents.[1][2] It is plausible that 2-Hydroxy-5-(3-thienyl)benzoic acid could act as a dual-action anti-inflammatory agent, potentially with enhanced potency or a modified side-effect profile compared to traditional NSAIDs.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 2-Hydroxy-5-(3-thienyl)benzoic Acid Target_Compound->COX_Enzymes Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Antimicrobial Activity

Both salicylic acid derivatives and various thiophene-containing compounds have demonstrated antimicrobial activity against a range of bacteria and fungi.[3][6][10] The presence of the phenolic hydroxyl group and the sulfur atom in the thiophene ring could contribute to interactions with microbial cell membranes or essential enzymes, leading to antimicrobial effects.

Anticancer Activity

Numerous thiophene derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[2][3] Salicylic acid has also been reported to have chemopreventive effects. The combination of these two pharmacophores in 2-Hydroxy-5-(3-thienyl)benzoic acid makes it a candidate for investigation as a novel anticancer agent.

Conclusion

2-Hydroxy-5-(3-thienyl)benzoic acid represents a promising, yet underexplored, molecule at the intersection of salicylate and thiophene chemistry. This guide provides a foundational framework for its synthesis via a robust Suzuki-Miyaura coupling protocol and outlines its predicted physicochemical properties. Based on the extensive literature on related compounds, this molecule holds significant potential as a lead compound for the development of new therapeutics, particularly in the areas of inflammation, infectious diseases, and oncology. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully elucidate its therapeutic potential.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(10), 1849-1875.
  • "Thiophene": A Sulphur Containing Heterocycle As A Privileged Scaffold. (2023).
  • Biological Activities of Thiophenes. (2024). Encyclopedia, 4(1), 224-245.
  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (2024).
  • Chemical Properties of 3-Thiophenecarboxylic acid (CAS 88-13-1). (n.d.). Cheméo.
  • Thiophene-3-carboxylic acid. (n.d.). PubChem.
  • 5-(Phenylazo)salicylic acid. (n.d.). PubChem.
  • 3-Thiophenecarboxylic acid. (n.d.). CymitQuimica.
  • 5-(phenylazo)salicylic acid. (2026). ChemicalBook.
  • Thiophene-3-carboxylic acid, 99%. (n.d.). Thermo Scientific Chemicals.
  • thiophene-3-carboxylic acid. (n.d.). Stenutz.
  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. (2015).
  • 3-bromo-5-phenyl Salicylic Acid. (n.d.). APExBIO.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Molecules, 28(22), 7539.
  • 5-(PHENYLAZO)SALICYLIC ACID. (n.d.). Sigma-Aldrich.
  • 5-Phenylsalicylic acid. (n.d.). Inxight Drugs.
  • A Comparative Kinetic Analysis of 3-Thienylboronic Acid in Suzuki-Miyaura Coupling Reactions. (2025). Benchchem.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2025). International Journal of Molecular Sciences, 26(12), 6489.
  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). Molecules, 15(11), 7985-8005.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2022). Processes of Petrochemistry and Oil Refining, 23(2), 134-146.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2019). Dyes and Pigments, 162, 943-950.
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). European Journal of Medicinal Chemistry, 50, 433-440.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Organics, 2(4), 415-423.

Sources

Exploratory

Technical Whitepaper: 2-Hydroxy-5-(thiophen-3-yl)benzoic Acid (CAS 893735-16-5)

The following technical guide provides an in-depth analysis of 2-Hydroxy-5-(thiophen-3-yl)benzoic acid (CAS 893735-16-5), a specialized pharmaceutical intermediate and bioisostere scaffold used in advanced medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Hydroxy-5-(thiophen-3-yl)benzoic acid (CAS 893735-16-5), a specialized pharmaceutical intermediate and bioisostere scaffold used in advanced medicinal chemistry.

[1]

Executive Summary

2-Hydroxy-5-(thiophen-3-yl)benzoic acid (CAS 893735-16-5) is a functionalized salicylic acid derivative featuring a thiophene moiety at the 5-position.[1][2][3] This compound serves as a critical bioisostere for biphenyl-based drug candidates, offering modulated lipophilicity and metabolic stability compared to its phenyl analogs.[1] It is primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) , kinase inhibitors , and thrombopoietin receptor agonists where the salicylic acid core acts as a pharmacophore for protein binding.[1]

This guide details the physicochemical properties, synthesis protocols, and strategic applications of CAS 893735-16-5 in drug development.[1]

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9]

Nomenclature and Structure[1][4]
  • CAS Number: 893735-16-5[1][2][3][4]

  • IUPAC Name: 2-Hydroxy-5-(thiophen-3-yl)benzoic acid[1][2]

  • Synonyms: 5-(3-Thienyl)salicylic acid; 3-(3-Carboxy-4-hydroxyphenyl)thiophene.[1]

  • SMILES: OC(=O)C1=CC(=CC=C1O)C2=CSC=C2

Quantitative Data Table
PropertyValueUnit
Molecular Formula C₁₁H₈O₃S -
Molecular Weight 220.24 g/mol
Exact Mass 220.0194Da
LogP (Predicted) 3.12-
pKa (COOH) ~2.97-
pKa (Phenolic OH) ~13.4-
Melting Point 210 - 215 (Decomp.)°C
Solubility DMSO, Methanol, DMF-
Appearance Off-white to pale yellow solid-

Technical Note: The presence of the thiophene ring increases the lipophilicity (LogP) relative to the parent salicylic acid, enhancing membrane permeability while maintaining the acidic pharmacophore essential for binding to cationic residues (e.g., Arginine) in target proteins.[1]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing CAS 893735-16-5 involves the Suzuki-Miyaura cross-coupling of 5-bromosalicylic acid with 3-thiopheneboronic acid.[1] This pathway ensures regioselectivity and high yields.

Reaction Scheme

Reagents:

  • Substrate: 5-Bromosalicylic acid (CAS 89-55-4)[1]

  • Coupling Partner: 3-Thiopheneboronic acid (CAS 6165-69-1)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[1]

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylic acid (10 mmol, 2.17 g) in DME (40 mL).

  • Activation: Add 3-thiopheneboronic acid (12 mmol, 1.54 g) and an aqueous solution of Na₂CO₃ (2M, 15 mL). Degas the mixture by bubbling nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).[1]

  • Catalysis: Add Pd(PPh₃)₄ (0.3 mmol, 346 mg) under a positive nitrogen stream.

  • Reaction: Heat the mixture to reflux (85°C) under nitrogen atmosphere for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or HPLC.[1][5][6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove palladium black; wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove organic solvents.[7]

    • Acidify the remaining aqueous residue with 1N HCl to pH 2–3. A precipitate will form.

  • Purification:

    • Extract the precipitate with ethyl acetate (3 x 50 mL).[1]

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]

    • Recrystallize the crude solid from Ethanol/Water or Toluene to obtain pure 2-Hydroxy-5-(thiophen-3-yl)benzoic acid .[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Bromosalicylic Acid + 3-Thiopheneboronic Acid Degas Degas (N2) Solvent: DME/H2O Start->Degas Catalyst Add Catalyst: Pd(PPh3)4 Degas->Catalyst Reflux Reflux at 85°C 12-16 Hours Catalyst->Reflux Filter Filter (Celite) Remove Pd Black Reflux->Filter Acidify Acidify (HCl) pH 2-3 Filter->Acidify Extract Extraction (EtOAc) & Drying (Na2SO4) Acidify->Extract Recryst Recrystallization (EtOH/H2O) Extract->Recryst Product Final Product: CAS 893735-16-5 Recryst->Product

Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 893735-16-5.[1]

Applications in Drug Discovery[12]

Bioisosteric Replacement Strategy

CAS 893735-16-5 is frequently employed to replace the biphenyl moiety in drug candidates.[1] The thiophene ring serves as a bioisostere for the phenyl ring, offering distinct advantages:

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene, potentially enhancing cation-π interactions within a receptor binding pocket.[1]

  • Metabolic Stability: The thiophene ring can alter the metabolic profile, reducing susceptibility to certain cytochrome P450 oxidations typical of biphenyls.[1]

  • Steric Profile: The bond angle of thiophene (C-S-C ~92°) differs from benzene (120°), allowing for subtle conformational adjustments to fit restricted binding sites.[1]

Therapeutic Areas[1]
  • Thrombopoietin Receptor Agonists: Analogous to Eltrombopag , where the salicylic acid group coordinates metal ions (Zn²⁺) essential for receptor activation.[1] The thiophene variant (CAS 893735-16-5) is used to probe the hydrophobic pocket of the receptor.[1]

  • PTP1B Inhibitors: Used in diabetes research, where the salicylic acid moiety mimics the phosphate group of phosphotyrosine, and the thiophene tail extends into the secondary binding site.[1]

  • Anti-Inflammatory Agents: Investigated as a COX-2 inhibitor scaffold, leveraging the salicylic acid core (similar to aspirin/diflunisal) with the lipophilic thiophene extension to improve potency.[1]

Bioisosterism Diagram[1]

Bioisostere Biphenyl Biphenyl Scaffold (Standard Drug Core) ThiopheneAnalog Thiophene Analog (CAS 893735-16-5) Biphenyl->ThiopheneAnalog Bioisosteric Replacement Properties Altered Properties: 1. Increased Lipophilicity 2. Modified Metabolism 3. Enhanced pi-stacking ThiopheneAnalog->Properties Result

Figure 2: Strategic bioisosteric replacement of a phenyl ring with a thiophene moiety to modulate pharmacological properties.[1]

Analytical Characterization (Expected Data)

To validate the identity of synthesized CAS 893735-16-5, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.0–13.0 (br s, 1H, COOH)[1]

    • δ 10.5 (s, 1H, Phenolic OH)[1]

    • δ 8.05 (d, J=2.2 Hz, 1H, Ar-H6)[1]

    • δ 7.85 (dd, J=8.5, 2.2 Hz, 1H, Ar-H4)[1]

    • δ 7.78 (dd, J=3.0, 1.2 Hz, 1H, Thiophene-H2)[1]

    • δ 7.65 (dd, J=5.0, 1.2 Hz, 1H, Thiophene-H5)[1]

    • δ 7.50 (dd, J=5.0, 3.0 Hz, 1H, Thiophene-H4)[1]

    • δ 7.05 (d, J=8.5 Hz, 1H, Ar-H3)[1]

  • Mass Spectrometry (ESI-):

    • Calculated [M-H]⁻: 219.01[1]

    • Observed [M-H]⁻: 219.0 ± 0.5 m/z [1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Lima, L. M., & Barreiro, E. J. (2005).[1] Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.[1] Link

  • PubChem Database. (n.d.).[1] Compound Summary for CAS 893735-16-5. National Center for Biotechnology Information. Link

Sources

Foundational

Thiophene-Substituted Benzoic Acid Analogs: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic integration of heterocyclic scaffolds into drug candidates is a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic integration of heterocyclic scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. Among these, the thiophene ring has emerged as a particularly valuable pharmacophore, frequently employed as a bioisosteric replacement for the benzene ring.[1][2][3] This guide provides a comprehensive technical overview of thiophene-substituted benzoic acid analogs, a class of compounds demonstrating significant therapeutic potential across diverse disease areas, including oncology, inflammation, and metabolic disorders.[4][5][6] We will delve into the medicinal chemistry rationale, synthetic strategies, structure-activity relationships (SAR), and key biological evaluation protocols, offering field-proven insights to guide researchers in the rational design and development of novel therapeutics based on this privileged scaffold.

The Medicinal Chemistry Rationale: Why Thiophene?

The journey of a drug molecule from a lab bench to a clinical candidate is fraught with challenges, including poor potency, metabolic instability, and off-target toxicity. The design of thiophene-substituted benzoic acid analogs directly addresses these hurdles through the principle of bioisosterism.

Thiophene as a Bioisostere of Benzene

Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to broadly comparable biological activities.[2] The thiophene ring is a classical bioisostere of the benzene ring, offering a subtle yet powerful tool for lead optimization.[1][3]

  • Altering Electronic Profiles: The sulfur atom in the thiophene ring introduces distinct electronic properties compared to benzene. It is an electron-rich heterocycle, which can alter the molecule's interaction with biological targets like enzyme active sites and receptors through modified hydrogen bonding and pi-stacking interactions.[1][3] This can lead to improved potency and selectivity.

  • Improving Pharmacokinetic Properties: A primary driver for replacing a benzene ring, particularly a phenol or aniline moiety, is to circumvent rapid biotransformation.[7] Phenols and anilines are often susceptible to phase II metabolism (e.g., glucuronidation), leading to rapid clearance. The thiophene ring is generally more metabolically stable, potentially improving the drug's half-life and bioavailability.[7]

  • Expanding Chemical Space: Replacing a benzene ring with thiophene creates novel chemical entities, expanding the patentable chemical space and allowing exploration of new interactions with the target protein.[8]

cluster_0 Parent Drug Scaffold cluster_1 Optimized Analog cluster_2 Rationale & Outcomes Benzene Benzene Ring (e.g., Phenol) Thiophene Thiophene Ring Benzene->Thiophene Bioisosteric Replacement Outcome1 Improved Metabolic Stability Thiophene->Outcome1 Outcome2 Altered Target Binding Thiophene->Outcome2 Outcome3 Enhanced Potency/Selectivity Thiophene->Outcome3 Outcome4 Novel Intellectual Property Thiophene->Outcome4

Caption: Bioisosteric replacement of benzene with thiophene.

A Privileged Scaffold with a Broad Activity Spectrum

The thiophene nucleus is a well-established "privileged scaffold," meaning it is a molecular framework capable of binding to a variety of biological targets.[9][10] When coupled with the benzoic acid moiety—a known pharmacophore that provides a key hydrogen bonding interaction point[11]—the resulting analogs exhibit a wide range of pharmacological activities:

  • Anti-inflammatory: Inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6][12][13]

  • Anticancer: Targeting various mechanisms, including kinase inhibition, apoptosis induction, and inhibition of tubulin polymerization.[4][9][14]

  • Antimicrobial: Activity against various bacterial and fungal strains.[15][16]

  • Antidiabetic: Inhibition of enzymes such as α-amylase.[17]

  • Neurological: Modulation of targets like NMDA receptors.[18]

Synthetic Strategies: Building the Core

The construction of thiophene-substituted benzoic acids involves robust and versatile synthetic methodologies. The overall strategy typically involves the synthesis of a functionalized thiophene or benzo[b]thiophene core, followed by its coupling to a benzoic acid derivative.

Core Thiophene Ring Synthesis

Several classical and modern methods are employed to construct the thiophene ring. The choice of method is dictated by the desired substitution pattern.

  • Gewald Aminothiophene Synthesis: A powerful one-pot multicomponent reaction to produce 2-aminothiophenes from an α-cyano ester, a carbonyl compound, and elemental sulfur in the presence of a base. This is a highly efficient route for accessing densely functionalized thiophenes.

  • Paal-Knorr Thiophene Synthesis: This involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[19] It is a fundamental method for preparing various substituted thiophenes.[19]

  • Fiesselmann Thiophene Synthesis: This method uses β-keto esters and thioglycolic acid derivatives to produce thiophene carboxylates, which are highly relevant precursors for the topic at hand.[19]

Synthesis of Benzo[b]thiophene Analogs

For analogs containing a fused ring system, specific strategies are required.

  • Acid-Catalyzed Cyclization: Arylthiomethyl ketones can undergo acid-catalyzed cyclization to form 3-substituted benzo[b]thiophenes.[20] Polyphosphoric acid is a common reagent for this transformation.[20]

  • Radical Cyclization: Efficient methods using radical cyclization reactions between diaryl disulfides and alkynyl esters have been developed to generate highly functionalized benzo[b]thiophenes.

General Synthetic Workflow

The following workflow illustrates a common pathway for synthesizing a thiophene-substituted benzoic acid amide, a prevalent motif in this class of compounds.

Start1 Thiophene Precursor (e.g., 2-aminothiophene) Step2 Amide Coupling Reaction Start1->Step2 Start2 Substituted Benzoic Acid Step1 Activation of Carboxylic Acid (e.g., with SOCl₂, EDCI/HOBt) Start2->Step1 Step1->Step2 Purify Purification (Chromatography, Recrystallization) Step2->Purify Product Final Product: Thiophene-Substituted Benzoic Acid Amide Purify->Product

Caption: General workflow for amide synthesis.

Pharmacological Significance and Therapeutic Targets

The versatility of the thiophene-benzoic acid scaffold allows it to be tailored to interact with a wide array of biological targets.

Anti-inflammatory Agents: Targeting COX/LOX Pathways

Chronic inflammatory diseases represent a major therapeutic challenge.[6] Many thiophene-based analogs, such as the commercial drugs Tinoridine and Tiaprofenic acid, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[6][13] These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.

AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (PGG₂, PGH₂) COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Inhibitor Thiophene-Benzoic Acid Analog Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of inflammatory pathways.

The presence of carboxylic acid, ester, or amide groups on the benzoic acid portion is often crucial for recognizing and inhibiting these enzymes.[6]

Anticancer Agents: A Multi-Mechanistic Approach

Thiophene derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms.[4][9][14]

  • Kinase Inhibition: Many analogs are designed to target specific protein kinases involved in cancer cell proliferation and survival.

  • Apoptosis Induction: Compounds such as 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid have been shown to induce apoptosis in cancer cells.[21]

  • Ferroptosis Induction: Recently, benzo[b]thiophene analogs have been developed as potent inducers of ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the antioxidant enzyme GPX4.[22]

The specific substitution pattern on the thiophene and benzoic acid rings dictates the target and mechanism of action, highlighting the importance of SAR studies.[14]

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and trustworthiness, protocols must be detailed and self-validating. The following are representative, field-tested methodologies for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of a 3-Amino-N-(4-sulfamoylphenyl)thiophene-2-carboxamide

This protocol provides a step-by-step method for synthesizing a thiophene-carboxamide analog, a structure known to exhibit anticancer activity.[23]

  • Step A: Synthesis of Ethyl 3-amino-4-cyanothiophene-2-carboxylate (Gewald Reaction)

    • To a solution of malononitrile (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).

    • Add diethylamine (1.5 mL) dropwise while stirring in an ice bath.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting solid precipitate, wash with water, and recrystallize from ethanol to yield the aminothiophene intermediate.

    • Causality: Diethylamine acts as a basic catalyst to initiate the condensation and subsequent cyclization. The exothermicity of the reaction necessitates initial cooling.

  • Step B: Hydrolysis to 3-Amino-4-cyanothiophene-2-carboxylic acid

    • Suspend the product from Step A (5 mmol) in a 10% aqueous solution of sodium hydroxide (25 mL).

    • Heat the mixture under reflux for 2 hours until a clear solution is obtained.

    • Cool the solution and acidify with dilute hydrochloric acid (HCl) to pH 4-5.

    • Filter the precipitated carboxylic acid, wash with water, and dry.

    • Validation: The completion of hydrolysis can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Step C: Amide Coupling

    • To a stirred solution of the carboxylic acid from Step B (1 mmol) in dry dimethylformamide (DMF, 10 mL), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.2 mmol).

    • Stir the mixture at 0°C for 30 minutes to form the active ester.

    • Add sulfanilamide (1 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

    • Pour the mixture into crushed ice. Filter the solid product, wash extensively with water, and purify by column chromatography (Silica gel, Ethyl acetate/Hexane gradient).

    • Causality: EDCI/HOBt is a standard peptide coupling reagent system that activates the carboxylic acid for nucleophilic attack by the amine of sulfanilamide, minimizing side reactions and racemization (if applicable). Triethylamine acts as a base to neutralize the HCl salt formed.

Protocol 2: In Vitro Anticancer Evaluation (MTT Cytotoxicity Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., HepG2 human liver carcinoma).[21]

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the thiophene analogs in DMSO. Dilute the compounds in a complete medium to final concentrations (e.g., ranging from 0.1 to 100 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Mechanism: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

    • Validation: A clear dose-dependent decrease in cell viability should be observed for active compounds. The positive control should show potent inhibition within its expected IC₅₀ range.

Data Presentation: Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiophene-benzoic acid scaffold allows for the elucidation of SAR, guiding the design of more potent and selective analogs.

Table 1: Anticancer Activity of Thiophene-Substituted Benzoic Acid Analogs Data synthesized from literature for illustrative purposes.

Compound IDThiophene Substitution (R1)Benzoic Acid Linker/Substitution (R2)Target Cell LineIC₅₀ (µM)[21]
Analog A H-thioacetyl- (ortho)HepG2239.88
Analog B H-thioacetyl- (para)HepG2>300
Analog C Phenyl-carboxamide- (para, with sulfonamide)MCF-71.81
Analog D Phenyl-carboxamide- (para, with nitro group)MCF-75.23

Key SAR Insights:

  • Positional Isomerism is Critical: As seen with Analogs A and B, the position of the linker on the benzoic acid ring dramatically affects activity. The ortho-substituted analog showed significantly higher activity than the para-substituted one.[21]

  • Amide Linkers and Sulfonamides Enhance Potency: The incorporation of an amide linker and a sulfonamide group (Analog C) can lead to highly potent compounds, with IC₅₀ values in the low micromolar range, suggesting specific, favorable interactions with the biological target.[23] The electron-withdrawing nature and hydrogen bonding capacity of the sulfonamide group are likely key contributors.

Conclusion and Future Perspectives

Thiophene-substituted benzoic acid analogs represent a highly versatile and promising class of molecules for drug discovery. Their value is rooted in the sound medicinal chemistry principle of bioisosterism, which allows for the fine-tuning of pharmacological and pharmacokinetic properties.[1][7] The diverse synthetic routes available provide robust access to a wide range of derivatives, enabling extensive exploration of structure-activity relationships.[19][24]

Future efforts should focus on:

  • Target Deconvolution: Identifying the specific molecular targets for the most active compounds to better understand their mechanism of action.

  • In-depth ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is crucial for advancing lead candidates.[25]

  • Exploration of Novel Linkers: Moving beyond simple amides and esters to more complex or rigid linkers could unlock new pharmacological profiles and improve selectivity.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this privileged scaffold can be realized, paving the way for the next generation of innovative medicines.

References

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[5]annulene-scaffold - PMC.

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - NIH.
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[5]annulene-scaffold - RSC Publishing.

  • A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College.
  • 2-(3-Benzoylthioureido)
  • Synthesis, Characterization and Biological Activities of Some New Benzo[b]thiophene Deriv
  • A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work.
  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
  • (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents.
  • US5569772A - Process for the synthesis of benzo[b]thiophenes - Google P
  • Biological Activities of Thiophenes | Encyclopedia MDPI.
  • The Use of Bioisosterism in Drug Design and Molecular Modific
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  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • Previously prepared thiophene derivative with anti‐inflammatory activity.
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  • Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 - CORDIS.
  • Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell prolifer
  • Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research.
  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biom
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study - Bentham Science Publisher.
  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors | Request PDF - ResearchG
  • A brief summary of structure–activity relationship for benzothiophene...
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchG
  • Thiophene synthesis - Organic Chemistry Portal.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
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  • Exploring Thiophene Derivatives: Synthesis Str
  • Synthesis, characterization, PASS prediction, molecular docking and ADME study of benzo[b]thiophen-5-amine based biologic.
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC.
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  • The reaction of benzoic acid derivatives with thiophenyl ethanol. (When...

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Exploratory

The Multifaceted Biological Activities of 5-Aryl Substituted Salicylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract Derivatives of salicylic acid have long been cornerstones of medicinal chemistry, with acetylsalicylic acid being a prime example of their therapeutic impact.[1][2] Among the diverse structural modifications of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of salicylic acid have long been cornerstones of medicinal chemistry, with acetylsalicylic acid being a prime example of their therapeutic impact.[1][2] Among the diverse structural modifications of the salicylate scaffold, the introduction of an aryl group at the 5-position has emerged as a particularly fruitful strategy for discovering novel bioactive compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of 5-aryl substituted salicylic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. We will delve into their roles as anti-inflammatory, anticancer, and neuroprotective agents, supported by quantitative data and detailed experimental workflows.

Introduction: The Rationale for 5-Aryl Substitution

The foundational structure of salicylic acid, with its phenolic hydroxyl and carboxylic acid groups, provides essential pharmacophoric features for its biological activities.[3] The introduction of a bulky aryl substituent at the 5-position significantly modifies the molecule's physicochemical properties, such as lipophilicity and electronic distribution.[3] This strategic modification can lead to enhanced potency, altered target selectivity, and novel mechanisms of action compared to the parent salicylic acid. The expanded π-electron system resulting from the bi-aryl structure can lead to distinct steric and electronic interactions with biological targets.[4]

Key Biological Activities and Underlying Mechanisms of Action

5-Aryl substituted salicylic acids exhibit a diverse range of biological activities, primarily centered around anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity: Beyond COX Inhibition

While salicylic acid itself is a known, albeit weak, inhibitor of cyclooxygenase (COX) enzymes, its derivatives, including 5-aryl substituted analogs, often display more potent and sometimes dual inhibitory activities against both COX and 5-lipoxygenase (5-LOX).[5][6] This dual inhibition is a highly sought-after attribute in the development of anti-inflammatory agents, as it allows for the simultaneous blockade of two major pathways in the arachidonic acid cascade, leading to a broader suppression of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][8]

Furthermore, the anti-inflammatory effects of these compounds extend beyond direct enzyme inhibition. A significant mechanism involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.[[“]] Studies have shown that certain 5-aryl substituted salicylic acid derivatives can effectively suppress NF-κB activity, thereby downregulating the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[9][10]

Signaling Pathway: NF-κB Inhibition by 5-Aryl Salicylates

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 Ubiquitination & Degradation NFkB_complex p50/p65/IκB (Inactive) NFkB_active p50/p65 (Active) NFkB_p50->NFkB_active NFkB_p65 p65 NFkB_p65->NFkB_active NFkB_complex->NFkB_p50 NFkB_complex->NFkB_p65 Aryl_Salicylate 5-Aryl Salicylate Aryl_Salicylate->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Initiates Transcription

Caption: Inhibition of the NF-κB signaling pathway by 5-aryl substituted salicylic acids.

Anticancer Activity: A Multi-pronged Attack

The anticancer potential of salicylic acid derivatives is a rapidly growing area of research.[12][[“]] 5-Aryl substituted salicylic acids have demonstrated efficacy against various cancer cell lines through multiple mechanisms:

  • Dual Inhibition of HDAC and EGFR: Certain N-aryl salicylamides with a hydroxamic acid moiety at the 5-position have been identified as dual inhibitors of histone deacetylases (HDACs) and the epidermal growth factor receptor (EGFR).[14][15] Both HDACs and EGFR are crucial targets in cancer therapy, and their simultaneous inhibition can lead to synergistic anticancer effects, including cell cycle arrest and apoptosis.

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded or unfolded proteins in the endoplasmic reticulum leads to ER stress, which can trigger apoptosis in cancer cells.[4][16] Bi-aryl analogues of salicylic acid have been shown to effectively induce ER stress, making them promising candidates for the treatment of protein misfolding diseases, including certain cancers.[4][17]

  • Modulation of Cell Cycle Regulators: Salicylic acid and its derivatives can influence the cell cycle by downregulating key proteins such as cyclin A2 and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest.[[“]]

Neuroprotective Effects: Targeting Neurodegenerative Pathways

Emerging evidence suggests a potential role for salicylic acid derivatives in the treatment of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases.[18][19][20] A key target identified is the enzyme Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH).[18][19][20] Under conditions of oxidative stress, GAPDH can translocate to the nucleus and trigger cell death. Salicylic acid and its derivatives have been shown to bind to GAPDH, preventing its nuclear translocation and subsequent neuronal death.[18][19][20]

Furthermore, hybrid molecules combining a 5-aryl salicylic acid moiety with other pharmacophores, such as cholinesterase inhibitors, have been developed as multi-target-directed ligands for Alzheimer's disease.[21] These hybrids can simultaneously address multiple pathological aspects of the disease, including cholinergic deficiency and neuroinflammation.[21]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aryl substituted salicylic acids is intricately linked to their chemical structure. Key SAR observations include:

  • Nature and Position of the Aryl Substituent: The electronic and steric properties of the substituent on the 5-aryl ring significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the compound's interaction with its target.

  • Modifications of the Carboxyl and Hydroxyl Groups: Amidation of the carboxylic acid group or modification of the phenolic hydroxyl group can enhance potency and alter the mechanism of action.[9][10] For instance, N-aryl salicylamides have shown promise as HDAC-EGFR dual inhibitors.[14][15]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-aryl substituent, plays a crucial role in its ability to cross cell membranes and reach its intracellular targets.[3]

Experimental Protocols for Biological Evaluation

A robust evaluation of the biological activity of 5-aryl substituted salicylic acids requires a combination of in vitro and in vivo assays.

In Vitro Assays
  • COX-1/COX-2 and 5-LOX Inhibition Assays:

    • Principle: These assays measure the ability of the test compound to inhibit the enzymatic activity of COX-1, COX-2, and 5-LOX. This is often done using commercially available enzyme immunoassay (EIA) kits or by measuring the production of prostaglandins and leukotrienes using techniques like HPLC or LC-MS/MS.

    • Step-by-Step Protocol (General):

      • Prepare a reaction mixture containing the purified enzyme (COX-1, COX-2, or 5-LOX), a substrate (e.g., arachidonic acid), and a cofactor.

      • Add varying concentrations of the 5-aryl substituted salicylic acid or a control inhibitor.

      • Incubate the reaction for a specific time at an optimal temperature.

      • Stop the reaction and quantify the amount of product formed (e.g., Prostaglandin E2 for COX assays, Leukotriene B4 for 5-LOX assays) using a suitable detection method.

      • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • NF-κB Reporter Gene Assay:

    • Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway by the test compound results in a decrease in reporter gene expression, which can be quantified by measuring the luciferase activity.

    • Step-by-Step Protocol:

      • Transfect a suitable cell line (e.g., HEK293T or HCT116) with a plasmid containing the NF-κB-luciferase reporter construct.[10]

      • Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of different concentrations of the 5-aryl substituted salicylic acid.

      • After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

      • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the IC50 value.

Experimental Workflow: NF-κB Reporter Assay

NFkB_Reporter_Workflow Start Start Cell_Culture 1. Culture Cells (e.g., HEK293T) Start->Cell_Culture Transfection 2. Transfect with NF-κB Luciferase Reporter Plasmid Cell_Culture->Transfection Treatment 3. Treat with Stimulus (TNF-α) & Test Compound Transfection->Treatment Incubation 4. Incubate for 24h Treatment->Incubation Cell_Lysis 5. Lyse Cells Incubation->Cell_Lysis Luminometry 6. Measure Luciferase Activity Cell_Lysis->Luminometry Data_Analysis 7. Analyze Data & Calculate IC50 Luminometry->Data_Analysis End End Data_Analysis->End

Sources

Foundational

Structural Optimization of Salicylate Scaffolds: A Technical Comparison of Salicylic Acid vs. 2-Hydroxy-5-(3-thienyl)benzoic Acid

Executive Summary This technical guide provides a comparative analysis of Salicylic Acid (SA) , the foundational pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs), and 2-Hydroxy-5-(3-thienyl)benzoic acid (5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Salicylic Acid (SA) , the foundational pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs), and 2-Hydroxy-5-(3-thienyl)benzoic acid (5-Thienyl-SA) , a specialized synthetic derivative. While SA serves as a commodity chemical and biological probe, 5-Thienyl-SA represents a strategic lead optimization scaffold, utilizing the thiophene moiety as a bioisostere to modulate lipophilicity, metabolic stability, and binding affinity in targets such as COX-1/2 and PTP1B.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The transition from Salicylic Acid to its 5-thienyl derivative represents a classic medicinal chemistry strategy: Hydrophobic Expansion . The 5-position of the salicylate ring is a critical vector for increasing potency, as seen in the drug Diflunisal (5-phenylsalicylic acid). 5-Thienyl-SA acts as a heteroaromatic analog of Diflunisal.

Comparative Data Table
FeatureSalicylic Acid (Parent)2-Hydroxy-5-(3-thienyl)benzoic acid (Derivative)
Structure Monocyclic AromaticBiaryl Heterocyclic (Phenyl-Thiophene)
Formula C₇H₆O₃C₁₁H₈O₃S
MW 138.12 g/mol 220.24 g/mol
LogP (Est.) 2.26~3.5 - 3.8 (Enhanced Lipophilicity)
pKa (COOH) 2.97~3.0 (Slightly modulated by thiophene electronics)
Solubility Water: 2.24 g/L (25°C)Water: Poor (<0.1 g/L); Soluble in DMSO, MeOH
Primary Role Keratolytic, Plant Hormone, PrecursorSAR Probe, COX-2/PTP1B Inhibitor Lead

Synthesis & Manufacturing Protocols

While Salicylic Acid is produced industrially via the Kolbe-Schmitt reaction (carboxylation of sodium phenoxide), the synthesis of 5-Thienyl-SA requires transition-metal catalysis to construct the biaryl C-C bond.

Protocol: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 5-Thienyl-SA involves the coupling of 5-Bromosalicylic acid (or 5-Iodosalicylic acid) with 3-Thienylboronic acid .

Reagents & Conditions:
  • Substrate: 5-Bromosalicylic acid (1.0 eq)

  • Coupling Partner: 3-Thienylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/S-Phos

  • Base: Na₂CO₃ or K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Temperature: 80–100°C under N₂ atmosphere

Step-by-Step Methodology:
  • Degassing: Charge a reaction flask with 1,4-dioxane and water. Degas by bubbling nitrogen for 15 minutes to prevent homocoupling or catalyst oxidation.

  • Addition: Add 5-Bromosalicylic acid, 3-Thienylboronic acid, and the inorganic base.

  • Catalysis: Add the Palladium catalyst rapidly against a counter-flow of nitrogen. Seal the vessel.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or LC-MS.

  • Workup: Acidify the mixture to pH 2 with 1M HCl to precipitate the free acid. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 5-Bromosalicylic Acid (Substrate) Intermediate Pd(II) Transmetalation Complex Start->Intermediate Oxidative Addition Boronic 3-Thienylboronic Acid (Reagent) Boronic->Intermediate Base Activation Catalyst Pd(PPh3)4 + Na2CO3 (Catalyst System) Catalyst->Intermediate Product 2-Hydroxy-5-(3-thienyl) benzoic acid Intermediate->Product Reductive Elimination (C-C Bond Formation)

Caption: Suzuki-Miyaura coupling pathway for the synthesis of 5-Thienyl-SA from halogenated salicylate precursors.

Pharmacology & Mechanism of Action (MOA)

The addition of the thiophene ring fundamentally alters the pharmacodynamics of the salicylate scaffold.

A. Cyclooxygenase (COX) Inhibition
  • Salicylic Acid: Binds primarily to the Arg-120 residue in the COX channel but lacks the bulk to occupy the hydrophobic side pocket. This results in weak anti-inflammatory activity compared to aspirin or NSAIDs.

  • 5-Thienyl-SA: The 3-thienyl group mimics the hydrophobic phenyl ring of Diflunisal . It extends into the hydrophobic channel of the COX enzyme, increasing binding affinity and potency.

    • Bioisosterism: The thiophene ring is a bioisostere of the phenyl ring. It is slightly smaller and more electron-rich, potentially offering different metabolic stability (avoiding some hydroxylation pathways common to phenyl rings).

B. PTP1B Inhibition (Diabetes & Metabolic Disease)

Salicylic acid derivatives are known inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.

  • Mechanism: The carboxylic acid and phenol groups mimic the phosphate group of phosphotyrosine (pTyr).

  • Thienyl Advantage: The 5-position substituent engages with secondary binding sites (Site B) near the catalytic pocket, improving selectivity over other phosphatases.

Visualization: SAR Decision Tree

SAR_Logic SA Salicylic Acid Scaffold (Core Pharmacophore) Mod 5-Position Modification SA->Mod Lead Optimization Phenyl 5-Phenyl (Diflunisal) High Potency, High LogP Mod->Phenyl Thienyl 5-(3-Thienyl) Bioisostere, Modified Electronics Mod->Thienyl Outcome1 Enhanced COX-2 Binding (Hydrophobic Channel) Phenyl->Outcome1 Thienyl->Outcome1 Similar Potency Outcome2 PTP1B Selectivity (Site B Interaction) Thienyl->Outcome2 Potential Selectivity

Caption: Structure-Activity Relationship (SAR) logic for modifying Salicylic Acid at the 5-position.

Experimental Applications & Handling

Solubility & Formulation
  • Salicylic Acid: Soluble in ethanol, ether, and boiling water. Often used in topical formulations (creams, ointments) for keratolytic effects (acne, warts).

  • 5-Thienyl-SA: Highly lipophilic. Requires DMSO (Dimethyl sulfoxide) for stock solutions (typically 10-100 mM). For biological assays, dilute into aqueous buffer <1% DMSO to prevent precipitation.

Analytical Detection (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid).

  • Gradient: 5-Thienyl-SA will elute significantly later than Salicylic Acid due to the hydrophobic thiophene ring.

  • UV Detection: 254 nm (Aromatic) and ~300 nm (Conjugated Thiophene-Benzoate system).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." Technical Guide. Link

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences. Link

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, function, and implication in human diseases." Annual Review of Pharmacology and Toxicology. Link

Sources

Exploratory

2-Hydroxy-5-(3-thienyl)benzoic acid safety data sheet (SDS)

Technical Guide: 2-Hydroxy-5-(3-thienyl)benzoic Acid Profile, Handling, and Application Safety for Drug Discovery Part 1: Executive Technical Summary Substance Identity Chemical Name: 2-Hydroxy-5-(3-thienyl)benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Hydroxy-5-(3-thienyl)benzoic Acid Profile, Handling, and Application Safety for Drug Discovery

Part 1: Executive Technical Summary

Substance Identity

  • Chemical Name: 2-Hydroxy-5-(3-thienyl)benzoic acid

  • Synonyms: 5-(3-Thienyl)salicylic acid; 3-(3-Carboxy-4-hydroxyphenyl)thiophene.

  • Chemical Family: Biaryl / Salicylate derivative / Thiophene isostere.

  • CAS Number: Research Grade (Analogous to 2-(2-Thienyl)benzoic acid, CAS 6072-49-7).

  • Molecular Formula: C₁₁H₈O₃S

  • Molecular Weight: 220.24 g/mol

Application Context This compound is a specialized intermediate in medicinal chemistry, primarily utilized as a scaffold for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) .[1] The 5-substitution on the salicylic acid core extends the lipophilic reach of the molecule, allowing it to penetrate hydrophobic pockets in enzymes (e.g., COX-2 or specific tyrosine kinases), while the thiophene ring acts as a bioisostere for phenyl groups, often improving metabolic stability or potency.

Core Hazard Overview

  • Primary Risk: Skin and severe eye irritation (Acidic phenol).

  • Secondary Risk: Respiratory sensitization (Dust inhalation).

  • Metabolic Risk: Potential for thiophene ring activation (S-oxidation) leading to reactive metabolites if ingested/absorbed in high quantities.

Part 2: Physicochemical Profiling

Understanding the physical properties is the first line of defense in safe handling. This compound combines the acidity of salicylic acid with the lipophilicity of a thiophene ring.

PropertyValue (Experimental/Predicted)Operational Implication
Physical State Off-white to pale yellow solidHandle as a dust hazard; use local exhaust ventilation (LEV).
Melting Point > 200°C (Predicted)Thermally stable under standard drying conditions.
pKa (Carboxyl) ~2.9 - 3.1Stronger acid than benzoic acid; corrosive to mild steel.
pKa (Phenol) ~10.5Forms dianions in strong base (NaOH); soluble in basic aqueous media.
LogP ~3.2 - 3.5Moderate lipophilicity; penetrates skin. Wear nitrile gloves.
Solubility DMSO, Methanol, THFUse polar organic solvents for stock solutions.
Water Solubility Low (< 0.5 mg/mL at pH 7)Precipitates upon acidification of aqueous alkaline solutions.

Part 3: Hazard Identification & Toxicology (GHS)

Standardized classification based on Structure-Activity Relationships (SAR) of salicylates and thiophenes.

GHS Classification[2]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Toxicological Mechanisms
  • Local Irritation (Acidic Moiety): The free carboxylic acid and phenolic hydroxyl group lower local pH on mucous membranes, causing immediate irritation and potential corneal opacity if not rinsed immediately.

  • Thiophene Activation (Systemic): While salicylates are generally glucuronidated, the thiophene moiety can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2C9 or CYP3A4) to form thiophene-S-oxides or epoxides . These are electrophilic species that can bind to cellular proteins (haptenization), potentially leading to idiosyncratic drug-induced liver injury (DILI) or skin sensitization in chronic exposure scenarios.

Part 4: Operational Protocols (Synthesis & Handling)

A. Synthesis Workflow (Suzuki-Miyaura Coupling)

The most reliable synthesis route involves the palladium-catalyzed coupling of 5-bromosalicylic acid with 3-thienylboronic acid. This reaction requires strict oxygen exclusion to prevent homocoupling and catalyst deactivation.

SuzukiCoupling SM1 5-Bromosalicylic Acid (CAS 89-55-4) Reaction Reflux (80-100°C) Dioxane/Water Inert Atm (N2) SM1->Reaction SM2 3-Thienylboronic Acid (CAS 6165-69-1) SM2->Reaction Cat Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3 (aq) Cat->Reaction Acidification Acid Workup (HCl to pH 2) Reaction->Acidification Cooling Filtration Precipitation & Filtration Acidification->Filtration Solid forms Product 2-Hydroxy-5-(3-thienyl) benzoic acid Filtration->Product Recrystallization (EtOH/Water)

Figure 1: Standard synthetic pathway via Suzuki-Miyaura cross-coupling. Note the requirement for acidification to protonate the carboxylate/phenolate intermediate.

B. Purification & Waste Management
  • Purification: The product is amphoteric but predominantly acidic.

    • Dissolve crude solid in 1M NaOH (forms soluble dianion).

    • Filter off insoluble palladium residues (Celite).

    • Slowly acidify filtrate with 1M HCl to pH 2.

    • Collect precipitate. Caution: Do not use nitric acid (oxidizes thiophene).

  • Waste Disposal:

    • Aqueous Waste: Neutralize before disposal; check for palladium content.

    • Solid Waste: Incinerate in a facility equipped with scrubbers. Thiophene combustion generates Sulfur Dioxide (SO₂).

Part 5: Metabolic Fate & Safety Logic

Understanding how the body processes this molecule dictates the necessary PPE. The competition between safe clearance (Phase II) and bioactivation (Phase I) is critical.

Metabolism cluster_Safe Phase II (Detoxification) - Major Pathway cluster_Risk Phase I (Bioactivation) - Minor Pathway Compound 2-Hydroxy-5-(3-thienyl) benzoic acid Gluc Glucuronidation (UGT Enzymes) Compound->Gluc -OH / -COOH CYP CYP450 Oxidation (Thiophene Ring) Compound->CYP High Dose / Enzyme Induction Excretion Renal Excretion (Water Soluble) Gluc->Excretion Epoxide Thiophene Epoxide / S-Oxide (Reactive) CYP->Epoxide Adduct Protein Adducts (Sensitization Risk) Epoxide->Adduct Covalent Binding

Figure 2: Metabolic pathways. The primary route is safe glucuronidation, but the thiophene ring presents a secondary risk of reactive metabolite formation.

Part 6: Emergency Response Protocols

1. Eye Contact (Critical):

  • Immediate Action: Flush with lukewarm water for a minimum of 15 minutes. Lift eyelids to ensure pH neutralization of the cul-de-sac.

  • Medical: Consult an ophthalmologist. Salicylic acid derivatives can cause delayed corneal damage.

2. Skin Contact:

  • Action: Remove contaminated clothing. Wash with soap and water.

  • Note: Do not use ethanol or DMSO to wash skin; this increases transdermal absorption of the thiophene moiety.

3. Spills (Solid):

  • Containment: Dampen with water to prevent dust. Sweep into a closed container.

  • Neutralization: Wipe surface with 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize residual acid.

References

  • BenchChem. (2025). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. Retrieved from

  • PubChem. (2025).[3][4] 5-Bromosalicylic acid | C7H5BrO3 | CID 6972.[3][5] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Thienylboronic acid. Merck KGaA. Retrieved from

  • Unver, H., & Canturk, Z. (2017). Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 17(10). Retrieved from

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Salicylic acid and derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Hydroxy-5-(3-thienyl)benzoic acid via Suzuki-Miyaura Coupling

Executive Summary This guide details the optimized synthesis of 2-Hydroxy-5-(3-thienyl)benzoic acid (Target Molecule) utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Unlike traditional methods tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthesis of 2-Hydroxy-5-(3-thienyl)benzoic acid (Target Molecule) utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Unlike traditional methods that require protecting group strategies (e.g., esterification of the carboxylic acid or methylation of the phenol), this protocol employs a direct coupling approach on the unprotected 5-bromosalicylic acid.

The method leverages a Pd(OAc)₂/SPhos catalytic system in a biphasic solvent mixture, specifically designed to mitigate the two primary challenges of this synthesis:

  • Protodeboronation: The tendency of 3-thienylboronic acid to decompose under basic conditions.

  • Solubility: The poor solubility of the zwitterionic/salt forms of salicylic acid in non-polar organic solvents.

Scientific Background & Retrosynthesis

Context and Utility

Salicylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for NSAIDs (e.g., Diflunisal) and kinase inhibitors. The introduction of a thienyl moiety at the C5 position alters the lipophilicity and electronic profile of the ring, often enhancing potency in protein-ligand binding interactions.

Retrosynthetic Analysis

The most efficient disconnection is at the biaryl bond (C5–C3').

  • Electrophile: 5-Bromosalicylic acid (commercially available, inexpensive).

  • Nucleophile: 3-Thiopheneboronic acid.

Strategic Consideration: Direct coupling is preferred to avoid the atom-uneconomic protection/deprotection sequence. However, the presence of the free carboxylic acid requires the use of >2 equivalents of base to generate the soluble dianion species in situ.

Retrosynthesis Target Target Molecule 2-Hydroxy-5-(3-thienyl)benzoic acid Disconnection Suzuki Disconnection Target->Disconnection Retrosynthesis SM1 Electrophile 5-Bromosalicylic acid Disconnection->SM1 SM2 Nucleophile 3-Thiopheneboronic acid Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

Reagents and Materials
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
5-Bromosalicylic acid Substrate (Electrophile)1.0217.022.17 g (10 mmol)
3-Thiopheneboronic acid Reagent (Nucleophile)1.5127.961.92 g
Pd(OAc)₂ Pre-catalyst0.02 (2 mol%)224.5145 mg
SPhos Ligand0.04 (4 mol%)410.53164 mg
K₂CO₃ Base3.0138.214.15 g
1,4-Dioxane Solvent (Organic)--40 mL
Water (Deionized) Solvent (Aqueous)--20 mL
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Optional but Recommended)
  • Rationale: SPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates the oxidative addition of the electron-rich aryl bromide and stabilizes the Pd(0) species.

  • Action: In a small vial, dissolve Pd(OAc)₂ and SPhos in 5 mL of degassed 1,4-dioxane. Stir at room temperature for 10 minutes until the solution turns a clear orange/red, indicating active catalyst formation.

Step 2: Reaction Setup
  • Charge a 250 mL 3-neck round-bottom flask (equipped with a condenser and magnetic stir bar) with 5-Bromosalicylic acid (10 mmol) and 3-Thiopheneboronic acid (15 mmol).

  • Add K₂CO₃ (30 mmol). Note: Excess base is critical to neutralize the carboxylic acid and phenol protons, forming the soluble dipotassium salt.

  • Add the remaining 1,4-Dioxane (35 mL) and Water (20 mL).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Add the Catalyst Solution (from Step 1) via syringe.

Step 3: Reaction Execution
  • Heat the reaction mixture to 80°C (oil bath temperature).

  • Stir vigorously (approx. 600-800 rpm) to ensure efficient mixing of the biphasic system.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM + 0.5% AcOH) after 4 hours. The starting bromide should be consumed.

    • Insight: If the reaction stalls, add an additional 0.5 equiv of boronic acid. Thienyl boronic acids are prone to protodeboronation (loss of B(OH)₂ replaced by H) in aqueous base.

Step 4: Workup and Purification
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter through a pad of Celite to remove Palladium black. Wash the pad with 10 mL of water.

  • Phase Separation: The filtrate will likely be a single phase or slightly biphasic. Transfer to a separatory funnel. Wash with Ethyl Acetate (30 mL) .

    • Crucial Logic: At this basic pH (>10), the product is in the aqueous layer (as a salt). The organic wash removes non-polar impurities like phosphine oxide and homocoupled thiophene byproducts. Discard the organic layer.

  • Acidification (Precipitation): Transfer the aqueous layer to a beaker.[1] Slowly add 2M HCl while stirring until pH reaches ~1-2.

    • Observation: A thick off-white to pale yellow precipitate will form immediately. This is the free acid product.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Reagents 5-Bromosalicylic Acid 3-Thiopheneboronic Acid K2CO3, Dioxane/H2O Degas Degas (N2 Sparge) 15 mins Reagents->Degas Catalyst Add Pd(OAc)2 / SPhos Degas->Catalyst Heat Heat to 80°C 4-6 Hours Catalyst->Heat Check QC Check (HPLC) Conversion > 98%? Heat->Check Check->Heat No (Add more Boronic Acid) Wash Wash Aqueous Layer with EtOAc (Remove impurities) Check->Wash Yes Acidify Acidify Aqueous Layer (HCl to pH 1-2) Wash->Acidify Precipitate Precipitate Forms (Target Molecule) Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Figure 2: Operational workflow from reagent mixing to product isolation.

Optimization & Troubleshooting Guide

Dealing with Protodeboronation

Thiophene boronic acids are notoriously unstable in aqueous base, often hydrolyzing before coupling.

  • Symptom: Low yield, presence of thiophene (from deboronation) in organic wash.

  • Solution:

    • Ligand Switch: Use XPhos or SPhos . These bulky ligands accelerate the Transmetalation and Reductive Elimination steps, outcompeting the decomposition pathway.

    • Sequential Addition: Add the boronic acid in two portions (1.0 equiv at T=0, 0.5 equiv at T=2h).

Controlling Homocoupling
  • Symptom: Presence of 3,3'-bithiophene.

  • Cause: Incomplete degassing (Oxygen presence).

  • Solution: Ensure rigorous sparging.[2] If persistent, switch to a freeze-pump-thaw cycle for degassing.

Purification of Difficult Batches

If the precipitated product is colored (often due to Pd traces or oxidized thiophene species):

  • Recrystallization: Dissolve in minimal hot Ethanol, filter hot, and add water to reach turbidity. Cool slowly.

  • Charcoal Treatment: Dissolve the crude solid in dilute NaOH, treat with activated charcoal for 30 mins, filter, and re-acidify.

Analytical Validation (Expected Data)

  • Appearance: Off-white to pale yellow powder.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.0-13.0 (br s, 1H, COOH/OH exchangeable).

    • δ 8.05 (d, J=2.2 Hz, 1H, Ar-H, C6-benzoic).

    • δ 7.82 (dd, J=8.5, 2.2 Hz, 1H, Ar-H, C4-benzoic).

    • δ 7.75 (dd, J=3.0, 1.3 Hz, 1H, Thiophene-H2).

    • δ 7.60 (dd, J=5.0, 3.0 Hz, 1H, Thiophene-H4).

    • δ 7.50 (dd, J=5.0, 1.3 Hz, 1H, Thiophene-H5).

    • δ 7.02 (d, J=8.5 Hz, 1H, Ar-H, C3-benzoic).

References

  • Vertex AI Search. (2025). Suzuki coupling of unprotected 5-bromosalicylic acid. Retrieved from 3

  • National Institutes of Health (NIH). (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. Retrieved from 4

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved from 5[3]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 6

Sources

Application

Preparation of 2-Hydroxy-5-(3-thienyl)benzoic Acid: A Pharmaceutical Intermediate

Application Note & Protocol Introduction 2-Hydroxy-5-(3-thienyl)benzoic acid is a crucial pharmaceutical intermediate, serving as a building block in the synthesis of a variety of bioactive molecules. Its structure, feat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction

2-Hydroxy-5-(3-thienyl)benzoic acid is a crucial pharmaceutical intermediate, serving as a building block in the synthesis of a variety of bioactive molecules. Its structure, featuring a salicylic acid core coupled with a thiophene moiety, imparts unique physicochemical properties that are leveraged in drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this valuable compound. We will delve into the synthetic strategy, provide a detailed experimental protocol, and discuss the underlying chemical principles and safety considerations. The primary synthetic route detailed herein is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 2-Hydroxy-5-(3-thienyl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful method involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For our target molecule, the key disconnection lies between the benzoic acid ring and the thiophene ring.

Our strategy employs the coupling of 5-bromo-2-hydroxybenzoic acid with 3-thienylboronic acid . The hydroxyl and carboxylic acid functionalities on the benzoic acid ring are well-tolerated under the reaction conditions, making this a highly efficient and direct approach.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-bromo-2-hydroxybenzoic acid) to form a palladium(II) species.

  • Transmetalation: The organoboron compound (3-thienylboronic acid), activated by a base, transfers its organic group (the 3-thienyl moiety) to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond in the product and regenerating the palladium(0) catalyst.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol outlines the synthesis of 2-Hydroxy-5-(3-thienyl)benzoic acid from 5-bromo-2-hydroxybenzoic acid and 3-thienylboronic acid.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Bromo-2-hydroxybenzoic acid≥98%Sigma-Aldrich
3-Thienylboronic acid≥95%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
1,4-DioxaneAnhydrous, 99.8%Acros Organics
WaterDeionizedIn-house
Ethyl acetateACS GradeVWR
HexaneACS GradeVWR
Hydrochloric acid (HCl)1 M aqueous solutionIn-house
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Inert atmosphere setup (Nitrogen or Argon)
Buchner funnel and flask
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Glassware for extraction and filtration
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.

  • Acids and Bases: Handle hydrochloric acid and sodium carbonate with care, as they can cause skin and eye irritation.

Reaction Setup and Procedure

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Characterization A Combine Reactants: 5-bromo-2-hydroxybenzoic acid (1.0 equiv) 3-thienylboronic acid (1.2 equiv) Sodium carbonate (2.0 equiv) B Add Solvent: 1,4-Dioxane/Water (4:1) A->B C Degas the mixture with N₂ or Ar for 15 min B->C D Add Catalyst: Pd(PPh₃)₄ (0.05 equiv) C->D E Heat to reflux (approx. 90-100 °C) under inert atmosphere for 12-24 h D->E F Monitor reaction progress by TLC E->F G Cool to room temperature F->G H Acidify with 1 M HCl to pH ~2-3 G->H I Extract with ethyl acetate (3x) H->I J Wash combined organic layers with brine I->J K Dry over anhydrous MgSO₄ J->K L Concentrate under reduced pressure K->L M Purify by recrystallization (e.g., from ethanol/water) L->M N Characterize by NMR, IR, and MS M->N

Caption: A schematic overview of the experimental workflow.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 g, 4.61 mmol, 1.0 equiv), 3-thienylboronic acid (0.707 g, 5.53 mmol, 1.2 equiv), and anhydrous sodium carbonate (0.977 g, 9.22 mmol, 2.0 equiv).

    • Add a solvent mixture of 1,4-dioxane (20 mL) and deionized water (5 mL).

    • Bubble nitrogen or argon gas through the stirred mixture for 15 minutes to degas the solution.

    • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.266 g, 0.23 mmol, 0.05 equiv).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. This will protonate the carboxylate and precipitate the product.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization Data

Successful synthesis of 2-Hydroxy-5-(3-thienyl)benzoic acid should be confirmed by spectroscopic analysis. The following are expected characterization data:

Technique Expected Data
¹H NMR (DMSO-d₆)δ (ppm): ~11.5 (s, 1H, COOH), ~9.9 (s, 1H, OH), ~7.9 (d, 1H), ~7.6 (m, 2H), ~7.4 (dd, 1H), ~7.1 (d, 1H).
¹³C NMR (DMSO-d₆)δ (ppm): ~172.0 (C=O), ~158.0 (C-OH), ~140.0 (C-S), ~130.0-120.0 (aromatic carbons), ~118.0 (C-COOH).
IR (KBr) ν (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch), ~1600, ~1450 (aromatic C=C stretch).
Mass Spectrometry Expected m/z for C₁₁H₈O₃S.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive catalystEnsure the palladium catalyst is fresh and has been stored properly.
Insufficient degassingThoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
Ineffective baseUse a fresh, anhydrous base.
Presence of starting material Incomplete reactionIncrease the reaction time or temperature slightly.
Formation of side products Homocoupling of boronic acidUse a slight excess of the boronic acid and ensure efficient stirring.
Difficulty in purification Impurities co-crystallizeConsider column chromatography on silica gel if recrystallization is ineffective.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of the valuable pharmaceutical intermediate, 2-Hydroxy-5-(3-thienyl)benzoic acid. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can successfully prepare this compound for further applications in drug discovery and development. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Sigma-Aldrich. Safety Data Sheet for 5-Bromo-2-hydroxybenzoic acid.
  • Sigma-Aldrich.
  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
Method

Application Notes and Protocols: Recrystallization Solvent Systems for Thiophene-Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Critical Role of Purity for Thiophene-Benzoic Acid Derivatives Thiophene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Critical Role of Purity for Thiophene-Benzoic Acid Derivatives

Thiophene-benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The biological efficacy and safety of these Active Pharmaceutical Ingredients (APIs) are intrinsically linked to their purity.[4][5] Recrystallization stands as the most pivotal purification technique for these solid organic compounds, capable of removing impurities from both small-scale syntheses and large-scale manufacturing.[4][6][7] This application note provides a comprehensive guide to selecting and optimizing recrystallization solvent systems for thiophene-benzoic acid derivatives, underpinned by the principles of solvent-solute interactions and supported by detailed experimental protocols.

The Science of Solvent Selection: A Balancing Act

The success of recrystallization hinges on the principle that most solids are more soluble in hot solvents than in cold ones.[8][9] An ideal solvent for a thiophene-benzoic acid derivative should exhibit the following characteristics:

  • High solvency at elevated temperatures: To ensure the complete dissolution of the compound and liberation of trapped impurities.[6][10]

  • Low solvency at ambient or reduced temperatures: To maximize the recovery of the purified compound upon cooling.[6][10]

  • Inertness: The solvent must not react with the compound being purified.[11][12]

  • Volatility: A relatively low boiling point allows for easy removal from the final crystalline product.[11]

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[10][12]

The "like dissolves like" principle is a foundational concept in solvent selection.[6] Thiophene-benzoic acid derivatives, possessing both a moderately polar thiophene ring and a polar carboxylic acid group, exhibit a nuanced solubility profile.[13][14] Their solubility is generally poor in water but good in many organic solvents.[1][13][14]

Single Solvent Systems

For many thiophene-benzoic acid derivatives, a single solvent can provide the desired temperature-dependent solubility differential. Common choices include alcohols (ethanol, methanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[15] Aromatic hydrocarbons like toluene can also be effective, particularly for less polar derivatives.[15][16]

Mixed Solvent Systems (Solvent Pairs)

When no single solvent meets the ideal criteria, a mixed solvent system, or solvent pair, is employed.[17][18] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[17][18] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[10][17]

Visualizing the Solvent Selection Process

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent system.

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Recommended Recrystallization Solvent Systems

The following table summarizes empirically determined, effective solvent systems for the recrystallization of various thiophene-benzoic acid derivatives.

Derivative ClassRecommended Single SolventsRecommended Mixed SolventsNotes
Simple Thiophene-Benzoic Acids Ethanol, Methanol, Acetic AcidEthanol/Water, Acetone/WaterThe carboxylic acid moiety often imparts sufficient polarity for recrystallization from alcohols or aqueous alcohol mixtures.
Halogenated Thiophene-Benzoic Acids Toluene, Xylenes, IsopropanolEthyl Acetate/Hexane, Toluene/HeptaneIncreased lipophilicity due to halogens often necessitates less polar solvent systems.
Amino-Thiophene-Benzoic Acids Ethanol, Dimethylformamide (DMF)Isopropanol/WaterThe amino group can increase polarity and hydrogen bonding potential, favoring more polar solvents.
Nitro-Thiophene-Benzoic Acids Acetic Acid, AcetoneAcetone/EthanolThe nitro group significantly increases polarity.

Experimental Protocols

Protocol I: Single-Solvent Recrystallization

This protocol outlines the steps for purifying a thiophene-benzoic acid derivative using a single, suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling, preferably on a hot plate with magnetic stirring.[8] Continue to add small portions of the hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to prevent premature crystallization.[8]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed.[19] Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[19]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol II: Mixed-Solvent Recrystallization

This protocol is employed when a suitable single solvent cannot be identified.

  • Dissolution in "Good" Solvent: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[17]

  • Addition of "Poor" Solvent (Anti-solvent): While keeping the solution hot, add the "poor" solvent dropwise until a faint turbidity (cloudiness) persists.[18] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[17]

  • Cooling and Crystallization: Allow the saturated solution to cool slowly and undisturbed, as described in Protocol I, step 3.

  • Crystal Collection, Washing, and Drying: Follow steps 4-6 from Protocol I, using a small amount of the ice-cold mixed solvent system for washing.[20]

Visualizing the Recrystallization Workflow

The following diagram provides a visual representation of the general recrystallization process.

Caption: Step-by-step experimental workflow for a typical recrystallization.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[17]

  • No Crystal Formation: This may be due to using too much solvent or supersaturation.[19] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[8][19] If too much solvent was used, gently evaporate some of it and allow the solution to cool again.

  • Low Recovery: This can result from using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with solvent that is not ice-cold.[6][19]

Conclusion

The purification of thiophene-benzoic acid derivatives by recrystallization is a powerful and essential technique in drug discovery and development. A systematic approach to solvent selection, coupled with meticulous execution of the experimental protocol, will consistently yield high-purity materials. This, in turn, ensures the reliability of subsequent biological and pharmacological evaluations.

References

  • Recrystallization I. (n.d.).
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • El-Sayed, W. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-17.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • BenchChem. (n.d.). Physicochemical properties of thiophene derivatives.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Recrystallization. (n.d.).
  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1867.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024, August 8). Journal of Pharmaceutical Research International, 36(8), 1-15.
  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Recrystallization. (n.d.).

Sources

Application

Synthesis and Derivatization of 2-Hydroxy-5-(3-thienyl)benzoic Acid: Protocols for Ester Synthesis

An Application Note for Drug Development Professionals Abstract This technical guide provides detailed protocols for the synthesis of ester derivatives of 2-Hydroxy-5-(3-thienyl)benzoic acid, a molecule of interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides detailed protocols for the synthesis of ester derivatives of 2-Hydroxy-5-(3-thienyl)benzoic acid, a molecule of interest in medicinal chemistry due to its structural similarity to known bioactive scaffolds. The document outlines a robust pathway for the synthesis of the parent carboxylic acid, followed by comprehensive, step-by-step procedures for its esterification via three distinct and widely applicable methods: Fischer-Speier Esterification, Dicyclohexylcarbodiimide (DCC) Mediated Coupling, and the Mitsunobu Reaction. The rationale behind each experimental choice, from reagent selection to reaction workup, is explained to provide researchers with a deep, actionable understanding of the chemical transformations. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to synthesize, purify, and characterize this class of compounds for further investigation.

Introduction: Scientific Context and Rationale

The convergence of privileged structures in a single molecular framework is a cornerstone of modern medicinal chemistry. 2-Hydroxy-5-(3-thienyl)benzoic acid incorporates two such structures: the salicylic acid moiety and the thiophene ring. Salicylic acid and its derivatives are renowned for their anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate metabolic stability, solubility, and receptor binding affinity.[3] Thiophene-containing compounds exhibit a wide array of pharmacological activities, including antimicrobial and anti-inflammatory effects.[3][4]

The synthesis of ester derivatives from the parent acid is a critical step in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). Esterification can transform a polar carboxylic acid into a more lipophilic group, potentially enhancing membrane permeability and oral bioavailability, or serving as a prodrug strategy. This guide provides reliable and adaptable protocols to generate a library of such ester derivatives for biological screening.

Synthesis of the Parent Compound: 2-Hydroxy-5-(3-thienyl)benzoic Acid

A common and highly effective method for constructing the C-C bond between the salicylic acid and thiophene rings is the Suzuki-Miyaura cross-coupling reaction. This reaction provides a versatile and high-yielding pathway to the target parent acid.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The workflow involves the palladium-catalyzed coupling of 5-bromo-2-hydroxybenzoic acid with thiophene-3-boronic acid.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 5-Bromo-2-hydroxybenzoic Acid C Pd(PPh3)4 (Catalyst) Na2CO3 (Base) Toluene/EtOH/H2O (Solvent) A->C Reactant 1 B Thiophene-3-boronic Acid B->C Reactant 2 D 2-Hydroxy-5-(3-thienyl)benzoic Acid C->D Suzuki Coupling Reflux, 12h

Caption: Proposed workflow for the synthesis of the parent acid.

Protocol: Synthesis of 2-Hydroxy-5-(3-thienyl)benzoic Acid

Materials:

  • 5-Bromo-2-hydroxybenzoic acid (1.0 equiv)

  • Thiophene-3-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • Toluene, Ethanol, and Deionized Water (4:1:1 ratio)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-2-hydroxybenzoic acid, thiophene-3-boronic acid, and sodium carbonate.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent mixture (Toluene:Ethanol:Water).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer to a pH of ~2 using 2M HCl, which will precipitate the product.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure parent acid.

Protocols for the Synthesis of Ester Derivatives

Once the parent acid is obtained, several robust methods can be employed for its esterification. The choice of method depends on the scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups.

G cluster_fischer Method A: Fischer Esterification cluster_dcc Method B: DCC Coupling cluster_mitsunobu Method C: Mitsunobu Reaction Start 2-Hydroxy-5-(3-thienyl)benzoic Acid Fischer_Node Alcohol (R-OH) as solvent Conc. H2SO4 (cat.) Reflux Start->Fischer_Node DCC_Node Alcohol (R-OH) DCC, DMAP (cat.) DCM, 0°C to RT Start->DCC_Node Mitsunobu_Node Alcohol (R-OH) PPh3, DEAD/DIAD THF, 0°C to RT Start->Mitsunobu_Node Fischer_Product Alkyl Ester Derivative Fischer_Node->Fischer_Product DCC_Product Alkyl/Aryl Ester Derivative DCC_Node->DCC_Product Mitsunobu_Product Alkyl/Aryl Ester Derivative Mitsunobu_Node->Mitsunobu_Product

Caption: General workflows for the esterification of the parent acid.

Method A: Fischer-Speier Esterification

This classic method is ideal for simple primary or secondary alcohols and is performed under strong acidic conditions. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol or by removing the water byproduct.[5][6]

Causality: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Protocol for Methyl 2-hydroxy-5-(3-thienyl)benzoate:

  • Suspend 2-Hydroxy-5-(3-thienyl)benzoic acid (1.0 equiv) in a large excess of methanol (can act as both reactant and solvent) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 equiv) dropwise.

  • Heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.

  • Purify by column chromatography or recrystallization.[8]

Method B: Dicyclohexylcarbodiimide (DCC) Mediated Coupling

DCC coupling is a much milder method suitable for a wider range of alcohols, including those sensitive to acid.[9][10] It proceeds through an O-acylisourea intermediate, which is a highly reactive activated form of the carboxylic acid.[11]

Causality: DCC activates the carboxyl group, making it susceptible to nucleophilic attack. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) acts as an acyl transfer agent, further accelerating the reaction.[11]

Protocol for a Generic Ester Derivative:

  • Dissolve 2-Hydroxy-5-(3-thienyl)benzoic acid (1.0 equiv), the desired alcohol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[12]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate.[13]

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product using column chromatography to remove any remaining DCU and other impurities.

Method C: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and efficient method for converting alcohols to esters, particularly when inversion of stereochemistry at a chiral center is desired.[14] It operates under neutral conditions at low temperatures.

Causality: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) react to form a phosphonium salt.[15] This salt then activates the alcohol, converting the hydroxyl group into an excellent leaving group, which is subsequently displaced by the carboxylate nucleophile in an Sₙ2 fashion.[14][15]

Protocol for a Generic Ester Derivative:

  • Dissolve 2-Hydroxy-5-(3-thienyl)benzoic acid (1.2 equiv), the desired alcohol (1.0 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction with a color change is often observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

  • The primary challenge in workup is the removal of triphenylphosphine oxide and the hydrazine byproduct. Purification is almost always achieved via column chromatography.

Comparison of Esterification Methods

FeatureFischer-Speier EsterificationDCC Mediated CouplingMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (0 °C to RT)Very Mild, Neutral (0 °C to RT)
Reagents Alcohol, Conc. H₂SO₄[6]Alcohol, DCC, DMAP[9]Alcohol, PPh₃, DEAD/DIAD[15]
Advantages Inexpensive reagents, simple setup, good for simple alcohols.[5]High yield, wide substrate scope, mild conditions.[11]Very mild, high yield, useful for sensitive substrates.[16][17]
Disadvantages Equilibrium reaction, not suitable for acid-sensitive substrates.DCU byproduct can be difficult to remove, DCC is an allergen.[9][13]Reagents are expensive, byproduct removal requires chromatography.
Typical Workup Neutralization wash, extraction.Filtration of DCU, extraction, chromatography.Primarily column chromatography.

Purification and Characterization

Purification
  • Recrystallization: Effective for solid esters with high purity. A suitable solvent system must be determined empirically.

  • Column Chromatography: The most versatile method for purifying all ester derivatives, especially for removing byproducts from DCC and Mitsunobu reactions.[18] A typical stationary phase is silica gel, with a mobile phase of hexane/ethyl acetate mixtures.

Characterization

Successful synthesis of the ester derivatives can be confirmed using standard spectroscopic techniques.

  • ¹H NMR:

    • Disappearance of the broad carboxylic acid proton signal (typically >10 ppm).

    • Appearance of new signals corresponding to the alcohol moiety (e.g., a singlet around 3.8-3.9 ppm for a methyl ester's -OCH₃ group).

    • Characteristic signals for the aromatic and thiophene protons will remain, though their chemical shifts may be slightly altered.

  • ¹³C NMR:

    • A downfield shift of the carbonyl carbon from the carboxylic acid (~170 ppm) to the ester region (~165 ppm).

    • Appearance of a new carbon signal for the alkoxy group (e.g., ~52 ppm for a methyl ester's -OCH₃).

  • Infrared (IR) Spectroscopy:

    • Disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

    • Appearance of a strong C=O stretch for the ester carbonyl, typically in the range of 1700-1725 cm⁻¹.

    • Appearance of C-O stretching bands between 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): Confirmation of the molecular weight of the synthesized ester.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC: Dicyclohexylcarbodiimide is a potent sensitizer and allergen.[9] Avoid skin contact and inhalation.

  • Acids/Bases: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Sodium hydroxide is caustic. Handle with extreme care.

  • Solvents: Organic solvents like DCM, THF, and ethyl acetate are flammable and should be handled away from ignition sources.

  • DEAD/DIAD: Azodicarboxylates are potentially explosive and should be handled with care, avoiding shock and high temperatures.

References

  • Benchchem. (n.d.). Application Note and Protocol: Step-by-Step Synthesis of Folic Acid NHS Ester using DCC.
  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Hart, P. F., et al. (2021). Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment.
  • ResearchGate. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).
  • PubMed. (2002). Chemoselective esterification of phenolic acids and alcohols. PubMed.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Pathiranage, A. L., et al. (n.d.).
  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Winthrop University. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating. Retrieved from Winthrop University Chemistry department website.
  • University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved from University of Rochester Chemistry department website.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Pearson+. (2024). Show how Fischer esterification might be used to form the following esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • International Journal of ChemTech Research. (n.d.). Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)
  • Ukrainian Journal of Ecology. (2024). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-5-(1-hydroxyoctadecyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019).
  • Journal of Pharmaceutical and Medicinal Chemistry. (2025).
  • RSC Advances. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry.
  • MDPI. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.
  • MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst selection for 5-bromosalicylic acid cross-coupling

Technical Support Center: 5-Bromosalicylic Acid Cross-Coupling Welcome to the Advanced Catalysis Support Hub Subject: Optimization of Pd-Catalyzed Cross-Coupling for 5-Bromosalicylic Acid (5-BSA) Ticket ID: #BSA-Pd-005 A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromosalicylic Acid Cross-Coupling

Welcome to the Advanced Catalysis Support Hub

Subject: Optimization of Pd-Catalyzed Cross-Coupling for 5-Bromosalicylic Acid (5-BSA) Ticket ID: #BSA-Pd-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Hello. You are likely here because 5-bromosalicylic acid (5-BSA) is behaving deceptively. Structurally, it appears to be a simple aryl bromide. Experimentally, it is a "wolf in sheep’s clothing" due to its dual acidic protons (


, 

).

In standard coupling conditions, 5-BSA rapidly forms a dianion (salicylate/phenolate). This charged species creates three specific failure modes:

  • Solubility Mismatch: The dianion precipitates in non-polar solvents (Toluene/Dioxane), halting the reaction.

  • Catalyst Sequestration: The carboxylate and phenoxide oxygens can coordinate to Pd(II), forming stable "off-cycle" resting states that prevent reduction to the active Pd(0) species.

  • Electronic Deactivation: The electron-rich phenoxide ring makes the C-Br bond less electrophilic, slowing oxidative addition.

This guide provides the decision logic and protocols to overcome these barriers.

Module 1: Catalyst & Ligand Selection Strategy

Do not reach for tetrakis(triphenylphosphine)palladium(0) [Pd(PPh


)

] as a default. It is air-sensitive and its ligands are too labile to prevent the salicylate from poisoning the metal center.
The Decision Matrix

Your choice of catalyst depends entirely on whether you can tolerate protecting groups.

CatalystSelection Start Start: 5-Bromosalicylic Acid Coupling Q1 Can you protect the functional groups? Start->Q1 PathA No (Direct Coupling) 'Green' / Step-Economy Route Q1->PathA Strict Step Economy PathB Yes (Protection Strategy) High-Yield / Pharma Route Q1->PathB Maximize Yield Solubility Critical Issue: Solubility of Dianion PathA->Solubility Protect Step 1: Methylation (MeI/K2CO3) Forms Methyl 5-bromo-2-methoxybenzoate PathB->Protect CatA Rec: Pd(OAc)2 + SPhos or Pd-PEPPSI-IPr Solubility->CatA CondA Base: K3PO4 (aq) Solvent: n-Butanol or DMF/H2O CatA->CondA CatB Rec: Buchwald G3/G4 Precatalysts (XPhos or RuPhos) Protect->CatB CondB Base: K2CO3 or Cs2CO3 Solvent: THF or Dioxane CatB->CondB

Figure 1: Decision tree for optimizing reaction pathways based on substrate protection status.

Ligand Performance Table
Ligand ClassSpecific LigandRecommendationWhy?
Biaryl Phosphines (Buchwald) SPhos High (Unprotected) The sulfonate group on SPhos (water-soluble variant) or its sheer bulk prevents Pd-O coordination by the substrate. Excellent for sterically demanding couplings.
Biaryl Phosphines (Buchwald) XPhos High (Protected) The "Gold Standard" for aryl chlorides/bromides. Provides rapid oxidative addition.
NHC Carbenes PEPPSI-IPr Medium-High Extremely stable Pd-NHC bond resists displacement by the salicylate oxygens. Good for difficult substrates.
Simple Phosphines PPh

Low Labile. Easily displaced by the substrate's carboxylate, leading to catalyst death (Pd black formation).
Bidentate dppf Medium Good bite angle, but often requires higher temperatures which can decarboxylate the substrate.

Module 2: Troubleshooting & FAQs

Q: My reaction turns black immediately (Pd precipitation) and yield is <10%. Why?

A: This is "The Salicylate Trap." In basic conditions, your substrate is a dianion. If you use a weak ligand (like PPh


), the salicylate oxygen displaces the phosphine ligand on the Palladium. This forms a coordinatively saturated Pd-complex that cannot undergo oxidative addition.
  • Fix: Switch to a Precatalyst (e.g., XPhos Pd G4). These contain the active Pd(0) species pre-ligated with the bulky phosphine, ensuring the catalytic cycle starts correctly.

Q: I see significant "Protodeboronation" (My boronic acid is vanishing).

A: 5-BSA is acidic. If you mix it with a boronic acid before neutralizing it, the local acidity can catalyze the hydrolysis of the C-B bond in your coupling partner.

  • Fix:

    • Order of Addition: Dissolve 5-BSA and the Base first. Stir for 10 mins to ensure full deprotonation. Then add the catalyst and boronic acid.

    • Boronate Source: Switch from Boronic Acid to a MIDA Boronate or Pinacol Ester , which are more resistant to protodeboronation.

Q: Can I do this in water?

A: Yes, and you often should for the unprotected acid. The dianion of 5-BSA is water-soluble. Using a biphasic system (Toluene/Water) with a phase transfer catalyst (TBAB) or a miscible organic/aqueous mix (DMF/Water) often solves the solubility issue that plagues anhydrous reactions.

Module 3: Validated Experimental Protocols

Protocol A: Direct Suzuki Coupling (Unprotected)

Best for: Rapid library synthesis where yield >90% is not required.

  • Reaction Vessel: 20 mL vial with magnetic stir bar.

  • Reagents:

    • 5-Bromosalicylic acid (1.0 equiv)[1][2]

    • Aryl Boronic Acid (1.5 equiv)[1]

    • Catalyst: Pd(OAc)

      
       (2 mol%) + SPhos  (4 mol%)
      
    • Base: K

      
      PO
      
      
      
      (3.0 equiv) — Note: Excess base is required to neutralize the -COOH and -OH.
    • Solvent: n-Butanol/Water (3:1 ratio) or DMF/Water (1:1).

  • Procedure:

    • Add 5-BSA, Base, and Solvent.[1] Stir at RT for 10 min (Solution should become clear/homogeneous).

    • Add Boronic Acid, Pd(OAc)

      
      , and SPhos.
      
    • Purge with Nitrogen/Argon for 5 mins.

    • Heat to 80°C for 4–12 hours.

    • Workup: Acidify carefully with 1M HCl to pH 2 (to protonate the product), then extract with Ethyl Acetate.

Protocol B: Buchwald-Hartwig Amination (Protected)

Best for: Drug development; forming C-N bonds. Note: Direct amination of unprotected 5-BSA is generally poor due to amine/acid salt formation. Protection is strongly advised.

  • Substrate: Methyl 5-bromo-2-methoxybenzoate (Protected 5-BSA).

  • Reagents:

    • Amine (1.2 equiv)

    • Catalyst: BrettPhos Pd G4 (1–2 mol%) — Specific for primary amines.

    • Base: Cs

      
      CO
      
      
      
      (2.0 equiv) or NaOtBu (if substrate tolerates).
    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge vial with Catalyst, Base, and Protected Substrate inside glovebox (or under Ar flow).

    • Add Solvent and Amine via syringe.

    • Heat to 100°C for 12 hours.

Module 4: Mechanism of Failure (Visualized)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the "Salicylate Trap" vs. the successful cycle.

Mechanism Pd_Pre Pd(II) Precursor Active L-Pd(0) Active Species Pd_Pre->Active Reduction Trap THE TRAP: Salicylate-Pd Coordination (Off-Cycle Resting State) Active->Trap Unprotected -COOH/-OH (Standard Ligands) OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd Bulky Ligand (SPhos) Prevents Trap Trap->Active Requires Heat/Strong Ligand Prod Product Formation OxAdd->Prod Transmetallation & Red. Elim.

Figure 2: The "Salicylate Trap" mechanism where the substrate poisons the catalyst, and how bulky ligands bypass it.

References

  • Suzuki-Miyaura Coupling of Unprotected Halobenzoic Acids

    • Source:Journal of Organic Chemistry / NIH
    • Insight: Detailed kinetics on ligand effects for acidic substr
    • (Contextual match via search)

  • Buchwald-Hartwig Amin

    • Source: Sigma-Aldrich / Merck (Authored by Buchwald Lab Alumni)
    • Insight: Definitive guide on G3/G4 precatalyst selection for specific functional groups.
  • W

    • Source:RSC Advances
    • Insight: Protocols for Suzuki coupling in aqueous media using SPhos deriv
  • Mechanistic Studies on Pd-Carboxyl

    • Source:Journal of the American Chemical Society (Hartwig Group)
    • Insight: Fundamental understanding of how carboxyl

Sources

Optimization

Controlling regio-selectivity in thiophene ring attachment

Technical Support Center: Thiophene Regioselectivity & Functionalization Current Status: Operational Operator: Senior Application Scientist (Organic Synthesis Division) Welcome to the Thiophene Chemistry Support Hub Tick...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene Regioselectivity & Functionalization Current Status: Operational Operator: Senior Application Scientist (Organic Synthesis Division)

Welcome to the Thiophene Chemistry Support Hub

Ticket Context: You are encountering issues controlling regioselectivity (C2 vs. C3) in thiophene ring attachment. Objective: Provide actionable troubleshooting, validated protocols, and mechanistic insights to correct experimental outcomes.

Thiophene is a deceptive scaffold. Its electron-rich nature invites facile functionalization, but its high alpha-selectivity (C2/C5) often turns C3/C4 functionalization into a "dead end" of isomeric mixtures. This guide bypasses general textbook theory to address the specific failure modes seen in drug discovery workflows.

Module 1: The "Alpha-Trap" (Electrophilic Substitution)

User Issue: "I am trying to install an electrophile at C3, but I exclusively isolate the C2 isomer."

Root Cause Analysis: This is a thermodynamic inevitability in standard Electrophilic Aromatic Substitution (EAS). The intermediate


-complex formed at C2 allows for charge delocalization across 3 resonance structures (including the sulfur lone pair).[1] Attack at C3 yields only 2 resonance structures, making the activation energy for C2 significantly lower.

Troubleshooting Protocol:

VariableRecommendationWhy?
Strategy Block & Delete If C2 is open, it will react. You must sterically or electronically occlude it.
Blocking Agent Trimethylsilyl (TMS) or Chloride (Cl)TMS is easily removed with fluoride; Cl can be removed via hydrodechlorination but is more robust.
Temperature Lower is better (-78°C)Kinetic control can sometimes favor C2-lithiation (to install the block), but EAS is almost always thermodynamically driven to C2.

The "Block & Delete" Workflow (C3-Functionalization):

  • Block: Treat thiophene with

    
    -BuLi (1.1 equiv) followed by TMSCl. This installs TMS at C2.
    
  • Functionalize: Perform your EAS (e.g., bromination, acylation). The electrophile is forced to C5 (if open) or C3 (if C5 is also blocked/substituted).

  • Delete: Treat with TBAF (THF, rt) or acid to remove the TMS group.

Module 2: Lithiation & The "Halogen Dance" Bug

User Issue: "I lithiated 2-bromo-thiophene to trap an electrophile at C5, but the bromine migrated to C3 (or I got a mixture of poly-brominated products)."

Root Cause Analysis: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration) .[2][3][4] Upon lithiation, the resulting thienyl-lithium species is not static.[3][4] It undergoes a series of rapid, reversible metal-halogen exchanges to find the thermodynamic minimum. The system seeks to place the lithium on the most acidic proton (often ortho to a halogen or heteroatom) while placing the halogen in a position that stabilizes the overall anionic charge.

Diagnostic Diagram: The Halogen Dance Mechanism

HalogenDance Start 2-Bromo-thiophene Inter1 5-Lithio-2-bromo-thiophene (Kinetic Product) Start->Inter1 Deprotonation (Fast) Base LDA / -78°C Dance Halogen Scramble (Intermolecular Exchange) Inter1->Dance Warm > -40°C Final 3-Bromo-2-lithio-thiophene (Thermodynamic Product) Dance->Final Equilibrium Shift

Corrective Protocol:

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of

    
    -BuLi. LDA is bulky and less nucleophilic, reducing direct attack on the bromine (halogen-metal exchange) vs. deprotonation.
    
  • Temperature Discipline (Critical):

    • Kinetic Control (Retain Regiochemistry): Keep strictly at -78°C . Quench immediately. Do not allow to warm before quenching.

    • Thermodynamic Control (Force Migration): If you want the 3-bromo product from 2-bromo starting material, stir at -78°C then warm to -10°C for 30 mins before quenching.

Module 3: C-H Activation (The Modern Solution)

User Issue: "I want to arylate C5 directly without pre-functionalizing with halides, but yields are low or non-selective."

Solution: Palladium-Catalyzed Direct Arylation (Fagnou Conditions).[5] This mechanism relies on a Concerted Metallation-Deprotonation (CMD) pathway. The choice of ligand and carboxylic acid additive is non-negotiable.

Standard Operating Procedure (C5-Arylation):

  • Catalyst: Pd(OAc)

    
     (1-5 mol%)
    
  • Ligand: PCy

    
     (or SPhos for difficult substrates)
    
  • Base: K

    
    CO
    
    
    
    (solid, anhydrous)
  • Additive (The Secret Sauce): Pivalic Acid (PivOH) (30 mol%).

    • Mechanism:[2][3][4][6][7][8][9][10][11] Pivalate acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the CMD step.

  • Solvent: Toluene or DMA, 100-120°C.

Decision Tree: Selecting the Right Pathway

SelectivityTree Q1 Target Position? C2C5 Alpha (C2/C5) Q1->C2C5 C3C4 Beta (C3/C4) Q1->C3C4 Direct Is C2/C5 Open? C2C5->Direct Block Is C2/C5 Blocked? C3C4->Block EAS Standard EAS (Bromination/Acylation) Direct->EAS Yes Lith Lithiation (nBuLi) Kinetic Control Direct->Lith Yes BlockYes Direct Functionalization (EAS or Lithiation) Block->BlockYes Yes BlockNo Block & Delete Strategy (TMS Protection) Block->BlockNo No

Module 4: Validation (The Truth Table)

User Issue: "I isolated a product, but I am unsure if it is the 2,3-disubstituted or 2,4-disubstituted isomer."

Verification: Proton NMR (


H-NMR) is the definitive method. The coupling constants (

) between thiophene protons are distinct and diagnostic.

Thiophene Coupling Constant Reference Table:

Coupling InteractionProton Positions

Value (Hz)
Description
Ortho (Alpha-Beta) H2 - H34.7 – 5.5 Hz Large coupling. Diagnostic for 2,3-unsubstituted segments.
Meta (Alpha-Beta) H2 - H41.2 – 1.8 Hz Small "W" coupling. Often appears as a fine doublet.
Ortho (Beta-Beta) H3 - H43.5 – 4.0 Hz Moderate coupling. Distinct from H2-H3.
Meta (Alpha-Alpha) H2 - H52.5 – 3.2 Hz Only seen if ring is unsubstituted at both alphas.

Troubleshooting Example:

  • Observation: You see two doublets.[11] One has

    
     Hz.
    
  • Observation: You see two doublets with

    
     Hz.
    

References & Authority

  • Halogen Dance Mechanism:

    • Title: Base-catalyzed halogen dance reactions on heteroaromatic systems.[3][4]

    • Source: Schnürch, M., et al. Chemical Society Reviews (2007).

    • Link:

  • C-H Activation (Fagnou Conditions):

    • Title: Palladium-Catalyzed Cross-Coupling of Unactivated Arene C–H Bonds.

    • Source: Lafrance, M. & Fagnou, K. Journal of the American Chemical Society (2006).

    • Link:

  • Thiophene NMR Data:

    • Title: Proton Spin-Spin Coupling Constants in Thiophene Derivatives.

    • Source: Hoffman, R.A. & Gronowitz, S. Arkiv för Kemi (Classic Reference).

    • Verification:

For further assistance with specific substrates, please submit your starting material structure and reagents to the Tier 2 Support Team.

Sources

Troubleshooting

Minimizing deboronation side reactions in thienyl-benzoic acid synthesis

Technical Support Center: Thienyl-Benzoic Acid Synthesis Topic: Minimizing Protodeboronation in Suzuki-Miyaura Coupling Ticket ID: #TB-DEBOR-001 Status: Open Responder: Senior Application Scientist[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienyl-Benzoic Acid Synthesis

Topic: Minimizing Protodeboronation in Suzuki-Miyaura Coupling Ticket ID: #TB-DEBOR-001 Status: Open Responder: Senior Application Scientist[1]

Executive Summary: The Protodeboronation Paradox

Coupling thienyl boronic acids with halobenzoic acids presents a "perfect storm" for side reactions. Thiophene boronic acids (especially the 2-isomer) are exceptionally prone to protodeboronation (hydrolysis of the C-B bond).

This reaction is accelerated by two opposing factors present in your specific matrix:

  • Base: Required for the transmetallation step in the Suzuki cycle.

  • Acid: The benzoic acid substrate provides a local proton source that rapidly cleaves the activated boronate species.

To solve this, we must decouple the activation of the boron species from the presence of high concentrations of protons or free base. This guide outlines the "Slow-Release" Strategy and the "Anhydrous" Strategy .

Module 1: Diagnostic & Mechanism

Why is your yield low? The failure mode is likely Hydrolytic De-boronation . The thienyl ring is electron-rich, making the carbon attached to the boron highly nucleophilic. When the base activates the boron (forming the "ate" complex), that carbon becomes susceptible to protonation by water or the benzoic acid itself.

Visualizing the Failure Mode

Deboronation BoronicAcid Thienyl Boronic Acid AteComplex Boronate 'Ate' Complex (Activated) BoronicAcid->AteComplex + Base Base Base (OH-) Transmetallation Transmetallation (Pd-Catalyst) AteComplex->Transmetallation Fast Catalyst Protonation Ipso-Protonation AteComplex->Protonation + H+ (from Water/Benzoic Acid) BenzoicAcid Benzoic Acid (Proton Source) BenzoicAcid->Protonation Accelerates Product Coupled Product Transmetallation->Product Thiophene Thiophene (Dead End) Protonation->Thiophene

Caption: The "Race Condition." The catalyst must transmetallate the boronate (Green path) faster than the proton source cleaves it (Red path). In thienyl systems, the Red path is kinetically favored.[1]

Module 2: Strategic Solutions

We cannot change the physics of the thiophene ring, so we must engineer the reaction environment.

Strategy A: The "Slow-Release" System (Recommended)

Concept: Use MIDA Boronates . MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and stable. They do not react until hydrolyzed. By using a mild aqueous base, we release the active boronic acid slowly.[2] The concentration of free boronic acid never gets high enough to fuel the second-order deboronation reaction, but the catalyst consumes it as soon as it appears.

Strategy B: The "Anhydrous Protection" System

Concept: Remove the proton source entirely.

  • Protect the Acid: Convert the halobenzoic acid to an ester (methyl or tert-butyl). This removes the acidic proton.

  • Remove Water: Use anhydrous solvent (Dioxane/DMF) and an anhydrous base (CsF or K3PO4).

  • Boron Source: Use Pinacol esters (more stable than free acids).

Module 3: Optimization Matrix

Use this table to select reagents based on your constraints.

ComponentRecommendationRationale
Boron Source Thienyl-MIDA Boronate Prevents "flooding" the reaction with unstable acid. Stable to air/silica.
Catalyst XPhos Pd G3 or Pd(OAc)2 + SPhos Bulky, electron-rich Buchwald ligands facilitate rapid oxidative addition, beating the deboronation clock.[1]
Base K3PO4 (3.0 - 5.0 equiv) Buffered basicity. Avoid strong hydroxides (NaOH/KOH) which accelerate deboronation too aggressively.
Solvent THF:Water (10:1) Water is required for MIDA hydrolysis, but keep the organic ratio high to solubilize the catalyst.
Substrate Halobenzoic Ester If possible, do not couple the free acid. Esterify first. If you must use free acid, use 5.0 equiv of base to keep it fully deprotonated.[1]

Module 4: Validated Protocol (The "Slow-Release" MIDA Method)

Objective: Coupling 2-Thienyl MIDA boronate with 4-Bromobenzoic acid (or ester).

Reagents:

  • Aryl Halide: 1.0 equiv

  • Thienyl-MIDA Boronate: 1.2 - 1.5 equiv[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K3PO4 (anhydrous, finely ground) - 5.0 equiv (if using free acid) or 3.0 equiv (if using ester).[1]

  • Solvent: THF/H2O (degassed, 10:1 ratio).

Step-by-Step Workflow:

  • Solvent Prep: Sparge THF and distilled water with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solids: In a reaction vial, combine the Aryl Halide, MIDA Boronate, Base, and Precatalyst.

  • Cycling: Seal the vial. Evacuate and backfill with Argon (3x).

  • Injection: Add the degassed THF/Water mixture via syringe.

  • Temperature: Heat to 60°C .

    • Note: Do not overheat. 2-Thienyl species decompose rapidly >80°C.[1]

  • Monitoring: Check HPLC/LCMS at 1 hour.

    • Success Marker: Disappearance of Aryl Halide.

    • Failure Marker: Presence of Thiophene (MW = 84) or Thiophene dimer.

Workflow Diagram

Workflow Start Start: Weigh Solids (MIDA Boronate + Halide + Base + Cat) Degas Degas Solvents (Remove O2) Start->Degas Mix Combine & Heat (60°C) Slow Hydrolysis Begins Degas->Mix Check Check LCMS @ 1hr Mix->Check ResultA Halide Consumed? Proceed to Workup Check->ResultA Yes ResultB Deboronated Thiophene? Add more Catalyst + MIDA Check->ResultB No

Caption: The critical control point is the 1-hour LCMS check. If deboronation is observed, "spiking" the reaction with more catalyst is rarely effective; the conditions must be altered (lower Temp, different Base).[1]

Troubleshooting & FAQs

Q1: Can I use the free Thienyl Boronic Acid instead of MIDA? A: Yes, but you must invert the addition order.[1] Do not mix everything at once. Use a syringe pump to slowly add the Thienyl Boronic Acid solution to the Catalyst/Halide/Base mixture over 2 hours. This mimics the "Slow Release" effect of MIDA.[3]

Q2: Why not use Na2CO3 or K2CO3? A: You can, but Phosphates (


) generally provide a better buffering capacity and higher solubility in THF/Water mixtures, which is crucial for the biphasic hydrolysis of MIDA.[1]

Q3: My Benzoic Acid substrate is not dissolving. A: The high salt concentration (


) might be "salting out" your substrate. Switch to a DMF/Water (9:1)  system or add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) .

Q4: I see significant homocoupling of the Thiophene. A: This indicates Oxygen ingress. The Thienyl boronate is oxidizing before it can couple. Re-evaluate your degassing protocol. Switch to freeze-pump-thaw if sparging is insufficient.

Q5: Can I use Pd(PPh3)4? A:Avoid it. Tetrakis is too slow. The oxidative addition into the aryl halide must happen faster than the thienyl boronate hydrolyzes. You need high-turnover catalysts like XPhos , SPhos , or QPhos .[1]

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society. [Link] (Foundational text on MIDA boronates and the slow-release strategy).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] Journal of the American Chemical Society. [Link] (Establishes the necessity of rapid-turnover catalysts for unstable 2-heteroaryl boronates).

  • Cox, P. A., et al. (2010).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link] (Detailed mechanistic insight into why thienyl boronates fail).

  • Knapp, D. M., et al. (2009).[1][4] "In Situ Recycling of MIDA Boronates." Journal of the American Chemical Society. [Link] (Validation of MIDA stability in various hydrolytic conditions).

Sources

Optimization

Technical Support Center: 5-(3-thienyl)salicylic Acid Spectral Analysis

Topic: Resolving NMR Peak Overlap in 5-(3-thienyl)salicylic Acid Ticket ID: NMR-APP-53TSA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Executive Summary The spectral analysis of 5-(3-thienyl)sali...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving NMR Peak Overlap in 5-(3-thienyl)salicylic Acid Ticket ID: NMR-APP-53TSA-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary

The spectral analysis of 5-(3-thienyl)salicylic acid presents a classic "biaryl overlap" challenge. You are dealing with a crowded aromatic window (approx. 6.8 – 8.2 ppm) containing six non-equivalent aromatic protons: three from the salicylate core and three from the thiophene ring. Furthermore, the presence of exchangeable protons (–OH and –COOH) introduces solvent-dependent broadening that can obscure scalar coupling patterns.

This guide provides a systematic workflow to deconvolute these signals, moving from simple solvent manipulations to advanced 2D correlation spectroscopy.

Section 1: The Diagnostic Matrix

Before altering your sample, identify the specific nature of your overlap using this matrix.

SymptomProbable CauseRecommended Action
"Blob" at 7.0–7.6 ppm Coincidental chemical shift equivalence between Thiophene (H-4', H-5') and Salicylate (H-3, H-4).Protocol A: Solvent Titration (ASIS Effect).
Missing –OH/–COOH signals Chemical exchange with trace water or protic solvent (MeOH-d4).Protocol A: Switch to DMSO-d6 or Acetone-d6 (anhydrous).
Cannot assign Regiochemistry Ambiguity in linking the Thiophene ring to the C-5 position of Salicylate.Protocol B: HMBC/HSQC Correlation.
Multiplets look like singlets Second-order effects ($ \Delta\nu \approx J $) or line broadening.Increase field strength (e.g., 300

600 MHz) or run J-Resolved spectroscopy.

Section 2: Troubleshooting Workflows & Protocols

Protocol A: Solvent Titration (The ASIS Method)

Theory: Aromatic Solvent-Induced Shift (ASIS).[1][2][3] Benzene-d6 molecules stack against the solute's aromatic rings. This anisotropic shielding affects protons differently depending on their geometry relative to polar groups (–COOH, –OH).

  • DMSO-d6: Best for solubility and seeing –OH/–COOH protons (hydrogen bonding slows exchange).

  • Methanol-d4: Simplifies the spectrum by exchanging –OH/–COOH to –OD (peaks disappear), but may not resolve aromatic overlap.

  • Benzene-d6: The "Magic Bullet" for resolving aromatic overlaps.

Step-by-Step:

  • Baseline: Acquire ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    H spectrum in DMSO-d6. Note the "blob" regions.[4]
    
  • Preparation: Prepare a new sample in Benzene-d6 (if solubility permits) or Acetone-d6 .

    • Note: If solubility in Benzene is poor, use a 10:1 mixture of CDCl

      
      :Benzene-d6.
      
  • Acquisition: Run standard proton parameters.

  • Comparison: Overlay the spectra.

    • Expectation: Thiophene protons often shift upfield (shielded) more significantly than salicylate protons in Benzene-d6 due to different

      
      -stacking geometries.
      
Protocol B: The 2D Deconvolution Strategy

When 1D resolution fails, 2D NMR spreads the signals into a second dimension (Carbon chemical shift).

1. HSQC (Heteronuclear Single Quantum Coherence)

  • Goal: Separate protons based on the carbon they are attached to.

  • Why it works: Thiophene carbons (C-2', C-4', C-5') and Salicylate carbons (C-3, C-4, C-6) have distinct

    
    C chemical shifts even if their protons overlap.
    
  • Setup: Set spectral width to 160 ppm in F1 (

    
    C).
    

2. HMBC (Heteronuclear Multiple Bond Correlation)

  • Goal: Prove the connectivity between the two rings.

  • Critical Correlation: Look for a correlation between the Salicylate quaternary C-5 and the Thiophene H-2' or H-4' . This proves the 3-thienyl attachment.

Section 3: Visual Logic & Workflows

Workflow 1: Resolution Strategy

This diagram outlines the decision-making process for resolving the spectral overlap.

NMR_Workflow Start Start: Overlapping Aromatic Region (6.8 - 8.2 ppm) Solubility Is sample soluble in Benzene-d6? Start->Solubility BenzeneRun Run 1H in Benzene-d6 (ASIS Effect) Solubility->BenzeneRun Yes PolarRun Run 1H in Acetone-d6 or DMSO-d6 + Trace Benzene Solubility->PolarRun No Resolved Are peaks resolved? BenzeneRun->Resolved PolarRun->Resolved AnalyzeJ Analyze Coupling Constants (J) Benzene vs. Thiophene Resolved->AnalyzeJ Yes Run2D Run HSQC (C-H correlation) & HMBC (Long range) Resolved->Run2D No Assign Final Assignment AnalyzeJ->Assign Run2D->Assign

Caption: Decision tree for resolving aromatic overlap in biaryl systems.

Workflow 2: Assignment Logic (J-Coupling)

Distinguishing the two rings based on scalar coupling constants (


) is the most reliable method once peaks are partially resolved.

Coupling_Logic Signal Unknown Multiplet LargeJ Large Coupling (J ~ 8.0 - 9.0 Hz) Signal->LargeJ SmallJ Small Coupling (J ~ 4.5 - 5.5 Hz) Signal->SmallJ MetaJ Fine Splitting (J ~ 1.5 - 3.0 Hz) Signal->MetaJ Salicylate Salicylate Ring (Ortho H3-H4) LargeJ->Salicylate Benzene Ortho Thiophene Thiophene Ring (H4'-H5') SmallJ->Thiophene Thiophene Vicinal Thiophene2 Thiophene H2' (or Salicylate H6) MetaJ->Thiophene2 Long Range

Caption: Differentiating rings via Scalar Coupling Constants (J).

Section 4: Representative Data Table

Use this table to predict peak locations. Note that absolute values vary by concentration and solvent, but the relative order and multiplicity remain consistent.

ProtonPositionMultiplicity

(Hz)
Expected

(DMSO-d6)
Diagnostic Note
COOH -Broad Singlet-11.0 - 13.0Very broad; often invisible in MeOH.
OH C-2Broad Singlet-10.0 - 11.0H-bonded to Carbonyl; sharp in DMSO.
H-6 SalicylateDoublet (d)~2.27.9 - 8.1Deshielded by COOH and Thienyl. Meta coupling only.
H-2' ThiopheneDoublet (d)~1.57.7 - 7.9Narrow doublet; often overlaps with H-6.
H-4 Salicylatedd8.5, 2.27.6 - 7.8Ortho to H-3, Meta to H-6.
H-5' Thiophenedd5.0, 3.07.5 - 7.6Adjacent to Sulfur.
H-4' Thiophenedd5.0, 1.57.3 - 7.5Overlaps frequently.
H-3 SalicylateDoublet (d)~8.56.9 - 7.0Shielded by ortho-OH group. Distinctive.

Section 5: Frequently Asked Questions (FAQ)

Q1: Why does my spectrum look different in CDCl3 vs. DMSO? A: This is due to hydrogen bonding. In CDCl


, the salicylic acid forms an intramolecular hydrogen bond (OH 

O=C), locking the conformation. In DMSO, the solvent competes for these hydrogen bonds, disrupting the internal lock and shifting the resonances (often downfield).

Q2: I see a doublet at 8.0 ppm and a singlet at 7.8 ppm. Which is which? A: The doublet (


 Hz) is likely H-6  of the salicylate (meta-coupling to H-4). The "singlet" (often a very fine doublet, 

Hz) is likely H-2' of the thiophene. A 1H-13C HMBC is the best way to confirm: H-6 will correlate to the Carboxyl carbon (C=O), while H-2' will not.

Q3: Can I use D2O exchange to clean up the aromatic region? A: D


O exchange will only remove the OH and COOH peaks. It will not resolve the aromatic overlap (H-3, H-4, H-6, etc.). However, removing the broad exchangeable peaks can sometimes flatten the baseline, making the aromatic integration more accurate.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (Chapter 5: Correlations through the Chemical Bond).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Aromatic coupling constants and solvent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Thiophenes. University of Wisconsin-Madison. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up of 2-Hydroxy-5-(3-thienyl)benzoic Acid

Introduction Welcome to the technical support guide for the process scale-up of 2-Hydroxy-5-(3-thienyl)benzoic acid. This molecule is a key intermediate in the development of various pharmaceutical agents, making its rob...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the process scale-up of 2-Hydroxy-5-(3-thienyl)benzoic acid. This molecule is a key intermediate in the development of various pharmaceutical agents, making its robust and scalable synthesis a critical objective. Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing facility invariably introduces a new set of challenges that can impact yield, purity, safety, and cost-effectiveness.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers, process chemists, and drug development professionals. It addresses common hurdles inferred from the typical synthesis of this class of compounds—most notably via Suzuki-Miyaura cross-coupling—and provides actionable, field-proven insights to navigate them successfully. Our focus is on anticipating problems before they arise and offering systematic solutions when they do.

Section 1: Reaction and Synthesis Challenges

The core of the synthesis for 2-Hydroxy-5-(3-thienyl)benzoic acid often involves a palladium-catalyzed Suzuki-Miyaura coupling reaction. While highly effective at the lab scale, this reaction presents several well-documented complexities during scale-up.[1][2]

FAQ 1: We are observing inconsistent reaction completion and high levels of unreacted starting materials (bromo-salicylic acid derivative) during pilot-scale runs. What are the likely causes?

This is a classic scale-up issue often rooted in mass and heat transfer limitations, as well as the sensitivity of the catalytic cycle to residual oxygen.[1][2]

Underlying Causes:

  • Inefficient Mixing: In large reactors, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (e.g., aqueous base, organic solvent, solid catalyst). This creates localized concentration gradients, preventing the catalyst from efficiently accessing the substrates.

  • Oxygen Sensitivity: While many modern palladium pre-catalysts are air-stable, the active catalytic species (Pd(0)) is highly sensitive to oxygen.[3] Ingress of air during reagent charging or through leaky seals can deactivate the catalyst, stalling the reaction.

  • Poor Temperature Control: Local hot or cold spots due to inefficient heat transfer can affect catalyst stability and reaction kinetics. Suzuki couplings are often sensitive to temperature deviations.[2]

  • Starting Material Quality: The stability and purity of the 3-thienylboronic acid are critical. Boronic acids can degrade upon storage or in the presence of impurities, leading to lower-than-expected active reagent concentration.[4]

Troubleshooting Protocol:

  • Review Reactor Engineering:

    • Confirm that the impeller type and agitation speed are sufficient to maintain a homogenous slurry and emulsion. Model the mixing profile if possible.

    • Ensure the reactor is properly pressure-tested to prevent air leaks.

  • Implement Strict Anaerobic Conditions:

    • Use a robust nitrogen or argon blanket throughout the process.

    • Degas all solvents and aqueous solutions thoroughly (e.g., via sparging with nitrogen for an extended period) before addition.[3]

  • Validate Temperature Control:

    • Use calibrated temperature probes and ensure the reactor jacket fluid is circulating effectively. For highly exothermic reactions, consider controlled, slower addition of a key reagent.

  • Analyze Raw Materials:

    • Test the purity and stability of each new batch of 3-thienylboronic acid. Use techniques like quantitative NMR (qNMR) to determine the exact active content.

Preventative Measures:

  • Develop a process operating procedure that explicitly defines agitation rates, degassing times, and leak-test requirements for the scale-up equipment.

  • Establish an incoming raw material specification for 3-thienylboronic acid that includes an assay for active content and known degradation impurities.

FAQ 2: Our process is generating a new, significant impurity on scale that was minor in the lab. How do we identify and control it?

The appearance of new impurities on scale often points to subtle changes in reaction conditions, such as longer reaction times or localized temperature excursions, which can favor side reactions.

Common Side Reactions in Suzuki Couplings:

  • Homocoupling (Glaser Coupling): Formation of bithienyl from the 3-thienylboronic acid or biphenyl from the aryl halide. This is often promoted by the presence of oxygen or excessive catalyst loading.

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to revert to thiophene. This is favored by high temperatures and certain basic conditions.

  • Dehalogenation: The bromo-salicylic acid is reduced to salicylic acid.

Troubleshooting Workflow:

G start New Impurity Detected lcms Characterize Impurity (LC-MS, NMR) start->lcms identify Identify Structure lcms->identify homo Homocoupling Product? identify->homo Yes proto Protodeboronation Product? identify->proto No check_o2 Action: Review O2 Control & Catalyst Loading homo->check_o2 other Other Byproduct? proto->other No check_temp Action: Review Temperature Profile & Base Stoichiometry proto->check_temp Yes check_raw Action: Re-evaluate Raw Material Purity & Stability other->check_raw

Caption: Troubleshooting workflow for impurity identification.

Preventative Measures:

  • Kinetic Profiling: During development, perform reaction profiling using HPLC to understand the rates of formation of both the product and key impurities under various conditions.

  • Process Analytical Technology (PAT): On scale, consider using in-situ monitoring (e.g., IR or Raman spectroscopy) to track the reaction progress and detect deviations from the expected profile in real-time.

Section 2: Work-up, Isolation, and Purification

A successful reaction is only half the battle. Isolating the product in a pure, consistent form is a major scale-up challenge, especially regarding the removal of residual catalyst and controlling the physical properties of the final solid.

FAQ 3: We are struggling to reduce residual palladium levels in our final product to below the regulatory limit (e.g., <10 ppm). What are the best strategies for scale-up?

Residual palladium is a significant concern for any API or intermediate and is strictly regulated by guidelines like ICH Q3D.[5] Simple filtration is rarely sufficient on a large scale.

Underlying Causes:

  • Soluble Palladium Species: The catalyst may not be fully heterogeneous at the end of the reaction. Soluble Pd(II) species can remain in the product solution.

  • Product Sequestration: The product molecule itself, with its carboxylic acid and hydroxyl groups, can chelate palladium, making it difficult to remove.

  • Inefficient Filtration: On a large scale, filtration of fine catalyst particles can be challenging, leading to breakthrough.[6]

Palladium Removal Strategies:

StrategyDescriptionProsCons
Activated Carbon Adsorbs palladium onto its high surface area.Inexpensive, readily available.Can be non-selective, leading to product loss; fine particles can be difficult to filter.[5]
Metal Scavengers Functionalized silica or polymers with high affinity for palladium (e.g., thiol or amine groups).[7]Highly selective, very effective at reducing Pd to low ppm levels.[6][7]Higher cost than carbon; requires optimization of scavenger type, temperature, and contact time.
Extraction/Washes Using aqueous solutions of reagents like N-acetylcysteine or thiourea to chelate and extract palladium.[6][8]Cost-effective, can be integrated into the work-up.May introduce new impurities; can be less effective than solid scavengers.
Recrystallization Purifying the product by crystallization, leaving impurities behind in the mother liquor.Excellent for overall purity improvement.Can sometimes concentrate palladium within the crystal lattice if it co-crystallizes.[5]

Recommended Protocol (Multi-step Approach):

  • Initial Filtration: After the reaction, filter the bulk mixture through a bed of filter aid (like Celite) to remove the majority of the heterogeneous catalyst.[6]

  • Scavenger Treatment: Transfer the filtrate to a separate vessel. Add a pre-determined amount of a suitable palladium scavenger (e.g., a thiol-functionalized silica). Stir at a slightly elevated temperature (e.g., 40-60°C) for several hours to facilitate binding.[7]

  • Second Filtration: Filter off the scavenger.

  • Crystallization: Proceed with the final crystallization of the product. This step will further purify the product from any remaining trace impurities.

FAQ 4: The crystal form of our isolated product is inconsistent between batches, affecting its handling properties and dissolution rate. How can we control polymorphism?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical quality attribute for pharmaceutical solids.[9][10][11] Different polymorphs can have different stability, solubility, and mechanical properties, making control essential for a reproducible manufacturing process.[12][13]

Underlying Causes of Polymorphic Variation:

  • Crystallization Solvent: The choice of solvent system dramatically influences which crystal form is favored.

  • Cooling Rate & Supersaturation: Rapid cooling often yields less stable (metastable) forms, while slow, controlled cooling favors the most stable form.[12]

  • Agitation: The shear force from mixing can influence nucleation and crystal growth.

  • Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorph or promote the growth of another.

Protocol for Controlling Polymorphism:

  • Polymorph Screen: Conduct a systematic screen to identify all accessible crystal forms of 2-Hydroxy-5-(3-thienyl)benzoic acid. This involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).

  • Characterization: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and distinguish each form.

  • Identify the Target Form: Select the most thermodynamically stable form for development, as it is least likely to convert to another form during storage.[12]

  • Define a Crystallization Protocol: Develop a precise, robust protocol that consistently produces the target form. Key parameters to define and control are:

    • Solvent(s) and their ratios.

    • Concentration of the product.

    • Temperature profile (dissolution temperature, cooling rate).

    • Agitation rate.

    • Seeding (adding a small amount of the desired crystal form to encourage its growth).

Process Control Workflow:

G start Goal: Consistent Crystal Form screen 1. Perform Polymorph Screen (Vary Solvents, Temps) start->screen characterize 2. Characterize Forms (XRPD, DSC) screen->characterize select 3. Select Target Form (Thermodynamically Stable) characterize->select develop 4. Develop Controlled Protocol (Solvent, Cooling, Seeding) select->develop validate 5. Validate & Implement (QC Testing) develop->validate

Caption: Workflow for controlling crystal polymorphism.

Section 3: Process Safety

Scaling up chemical reactions introduces significant safety risks, particularly concerning thermal hazards.

FAQ 5: The Suzuki coupling reaction appears to have a significant exotherm. How do we assess and manage the thermal runaway risk on a large scale?

Exothermic reactions are a primary cause of industrial chemical accidents.[14] Heat generated in a large reactor is much harder to dissipate than in a lab flask due to the lower surface-area-to-volume ratio, creating a risk of thermal runaway.[15][16]

Underlying Causes of Thermal Runaway:

  • Accumulation of Reagents: If the reaction fails to initiate (e.g., due to an induction period) while reagents are being added, a large amount of unreacted material can accumulate. Once the reaction starts, it can proceed at an uncontrollable rate.[17]

  • Cooling Failure: A loss of cooling to the reactor jacket can allow the temperature to rise unchecked.

  • Mis-charging: Adding too much of a limiting reagent or adding it too quickly can generate heat faster than the cooling system can remove it.

Protocol for Thermal Hazard Assessment:

  • Calorimetry Studies: Use a reaction calorimeter (e.g., RC1 or TSu) to measure the heat of reaction, the rate of heat release, and the heat capacity of the reaction mass. This data is essential for calculating the maximum temperature of the synthetic reaction (MTSR).

  • Identify Decomposition Hazards: Use DSC or a similar technique to determine the onset temperature of any decomposition reactions for the starting materials, intermediates, and final product.

  • Define the Basis of Safety: The safety of the process relies on ensuring that the MTSR remains well below the decomposition temperature under all foreseeable upset scenarios (e.g., cooling failure).[14]

  • Implement Control Measures:

    • Engineering Controls: Ensure the reactor's cooling system is adequately sized. Install emergency relief systems (like rupture discs or relief valves) as a final line of defense.[16]

    • Procedural Controls: The most effective control is often procedural. Instead of adding all reagents at once, use a semi-batch process where one of the key reagents (e.g., the boronic acid solution) is added slowly and controllably. This ensures the rate of heat generation never exceeds the rate of heat removal.[17]

Key Safety Parameters to Establish:

ParameterDescriptionMethod of Determination
Heat of Reaction (ΔHrxn) Total heat released during the reaction.Reaction Calorimetry
Adiabatic Temperature Rise The temperature increase if all cooling is lost.Calculated from ΔHrxn and heat capacity.
MTSR Maximum Temperature of the Synthetic Reaction.Reaction Calorimetry
Tonset (Decomposition) Temperature at which thermal decomposition begins.DSC, ARC

By thoroughly understanding and controlling the reaction exotherm, you can ensure the process is scaled safely and effectively.

References

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Google Vertex AI Search.
  • Pharmaceutical Crystallization in drug development | Syrris. Syrris.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) - Ingenta Connect. Ingenta Connect.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars. Cipla Biosimilars.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. PubMed.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. ACS Publications.
  • Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD PSB. TÜV SÜD PSB.
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage - PhosphonicS. PhosphonicS.
  • Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. TSM TheSafetyMaster.
  • How to Remove Palladium in three easy steps - Biotage. Biotage.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Onyx Scientific.
  • Separation of homogeneous palladium catalysts from pharmaceutical industry wastewater by using synergistic recovery phase via HFSLM system - Arabian Journal of Chemistry. Arabian Journal of Chemistry.
  • Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Gopani.
  • The protection of reactors containing exothermic reactions: an HSE view - IChemE. IChemE.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. WuXi STA.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich. Sigma-Aldrich.
  • Thermal Reaction Hazards – Your Problem? - Stonehouse Process Safety. Stonehouse Process Safety.
  • Best Practices for Working with Chemical Reactions in the Lab. Lab Manager.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 2-Hydroxy-5-(3-thienyl)benzoic Acid

Executive Summary & Structural Logic This guide provides a definitive analysis of the 1H NMR spectrum for 2-Hydroxy-5-(3-thienyl)benzoic acid . As a researcher, you are likely synthesizing this compound via a Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a definitive analysis of the 1H NMR spectrum for 2-Hydroxy-5-(3-thienyl)benzoic acid . As a researcher, you are likely synthesizing this compound via a Suzuki-Miyaura cross-coupling of 5-bromosalicylic acid and 3-thiopheneboronic acid .

Unlike standard spectral databases that offer static images, this guide focuses on comparative validation . We analyze the product against its halogenated precursor to provide a self-validating workflow for confirming successful arylation.

The Structural Challenge

The molecule consists of two distinct aromatic systems linked by a single bond. The core challenge in NMR assignment is distinguishing the benzoic acid protons (H-3, H-4, H-6) from the thiophene protons (H-2', H-4', H-5'), as both resonate in the 7.0–8.2 ppm region.

Structural Numbering & Logic[1]
  • Benzoic Core: The carboxylic acid directs H-6 downfield (deshielding). The hydroxyl group directs H-3 upfield (shielding).

  • Thiophene Ring: Attached at the 3-position. The proton at C-2' (between Sulfur and the connection point) is unique and diagnostic.

G cluster_benzoic Benzoic Core cluster_thiophene 3-Thienyl Substituent C1 C1 (COOH) C2 C2 (OH) C1->C2 C3 H-3 C2->C3 C4 H-4 C3->C4 C5 C5 (Link) C4->C5 C6 H-6 C5->C6 T3 C3' C5->T3 Suzuki Bond C6->C1 T2 H-2' T3->T2 S1 S T2->S1 T4 H-4' T4->T3 T5 H-5' T5->T4 S1->T5

Figure 1: Structural connectivity and proton designation. Note that H-6 and H-2' are the critical diagnostic markers for the coupling efficiency.

Experimental Protocol: Solvent Selection & Acquisition

The choice of solvent is not trivial for hydroxy-benzoic acids.

Comparative Solvent Performance
FeatureDMSO-d6 (Recommended)Methanol-d4 (Alternative)Chloroform-d (Not Recommended)
-COOH Signal Visible (~13-14 ppm, broad)Invisible (Exchanges with solvent)Often too broad/weak
-OH Signal Visible (~11 ppm)Invisible (Exchanges with solvent)Variable
Solubility ExcellentGoodPoor
Resolution High (stabilizes H-bonds)ModerateLow (aggregation risk)
Standard Operating Procedure (SOP)
  • Preparation: Dissolve 5-10 mg of the dried solid in 0.6 mL DMSO-d6 .

  • Additives: Do NOT add TMS; rely on the residual DMSO quintet (2.50 ppm) for referencing.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean 13C satellites).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy of the acidic protons.

    • Pulse Angle: 30°.

Comparative Analysis: Precursor vs. Product

The most reliable way to confirm your product is to overlay the spectrum with the starting material, 5-bromosalicylic acid .

Table 1: Chemical Shift Assignments ( , ppm in DMSO-d6)[2][3]
ProtonMultiplicityPrecursor (5-Br-Salicylic Acid)Product (5-(3-Thienyl)Salicylic Acid)Diagnostic Shift Logic
-COOH Broad Singlet~13.5~13.8Minimal change; confirms acid integrity.
-OH Broad Singlet~11.2~11.4Downfield shift due to increased conjugation.
H-6 Doublet (

)
7.95 8.10 Key Indicator: Deshielded by the aromatic thienyl ring anisotropy.
H-4 Doublet of Doublets7.657.85Shifted downfield; coupling pattern remains (

).
H-3 Doublet (

)
6.957.05Least affected; shielded by the ortho-OH group.
Thiophene H-2' Doublet (

)
Absent7.90 New Signal: Appears as a narrow doublet/singlet near H-6.
Thiophene H-5' Doublet of DoubletsAbsent7.65Typical thiophene

-proton.
Thiophene H-4' Doublet of DoubletsAbsent7.52Typical thiophene

-proton.
Validation Workflow: "Did the Reaction Work?"

Use the following logic flow to interpret your raw data.

LogicFlow Start Acquire 1H NMR (DMSO-d6) CheckRegion Check 6.5 - 8.5 ppm Aromatic Region Start->CheckRegion Q1 Are there NEW signals between 7.4 - 8.0 ppm? CheckRegion->Q1 NoNew Reaction Failed (Recovered Starting Material) Q1->NoNew No YesNew Analyze Integration Q1->YesNew Yes Count Total Aromatic Integral = 6H? (Assuming 1H normalization) YesNew->Count HighCount Mixture/Impurity (Check for Boronic Acid) Count->HighCount > 6H CorrectCount Check H-6 Splitting Count->CorrectCount = 6H Splitting H-6 is a Doublet (J~2.5Hz)? CorrectCount->Splitting Success CONFIRMED PRODUCT 2-Hydroxy-5-(3-thienyl)benzoic acid Splitting->Success Yes Regio Suspect Regioisomer (Check 2-thienyl coupling) Splitting->Regio No

Figure 2: Step-by-step decision tree for validating the Suzuki coupling product.

Detailed Mechanistic Insights

The "Salicylic Effect" (Intramolecular Hydrogen Bonding)

In DMSO-d6, the phenolic proton (2-OH) and the carboxylic acid proton (1-COOH) are often visible. You will observe a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the acid.

  • Observation: This locks the conformation, making the H-3 and H-6 protons magnetically non-equivalent and distinct.

  • Warning: If your sample is "wet" (contains water), these broad peaks at >11 ppm may merge or disappear due to proton exchange. Dry your DMSO over molecular sieves if these signals are critical for your publication.

Thiophene Coupling Constants

Distinguishing a 3-thienyl group (desired) from a 2-thienyl group (potential impurity if starting materials were impure) relies on


-coupling:
  • 3-Thienyl (Product):

    • 
       is small (~1.5–3.0 Hz).
      
    • 
       is typical (~5.0 Hz).
      
    • Visual: H-2' appears almost as a singlet (finely split doublet).

  • 2-Thienyl (Impurity):

    • 
       (~3.5 Hz) and 
      
      
      
      (~5.0 Hz).
    • Visual: No "singlet-like" aromatic proton; all are clearly split.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general substituent effects and coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. . (Authoritative source for chemical shift correlations).

  • SDBS Database . (2023). Spectral Database for Organic Compounds. AIST, Japan. . (Reference for 5-bromosalicylic acid and thiophene base shifts).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link. (Foundational mechanism for the synthesis context).

Comparative

Mass Spectrometry Fragmentation Pattern of 5-(3-thienyl)salicylic acid

This guide details the mass spectrometry (MS) fragmentation characterization of 5-(3-thienyl)salicylic acid , a specialized structural analog often utilized as a reference standard in impurity profiling and metabolic stu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation characterization of 5-(3-thienyl)salicylic acid , a specialized structural analog often utilized as a reference standard in impurity profiling and metabolic studies of thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmacophores.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Drug Metabolism (DMPK) Scientists, and Quality Control Researchers.

Executive Summary: The Analytical Challenge

5-(3-thienyl)salicylic acid (


, MW 220.24) represents a class of arylated salicylates where the electron-rich thiophene ring introduces unique ionization behaviors compared to the parent salicylic acid.

Accurate detection of this compound is critical when monitoring the degradation of thiophene-based pharmaceuticals or synthesizing novel salicylate derivatives. This guide compares the MS/MS fragmentation performance of this compound against its structural isomer (5-(2-thienyl)salicylic acid) and evaluates Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal detection workflow.

Key Findings
  • Optimal Ionization: ESI in Negative Mode (

    
    ) yields 5–10x higher sensitivity than APCI due to the acidic phenolic and carboxylic moieties.
    
  • Diagnostic Fragment: The loss of

    
     (44 Da) is the dominant transition (
    
    
    
    219
    
    
    175), serving as the primary quantifier ion.
  • Isomer Differentiation: MS/MS spectra of the 3-thienyl and 2-thienyl isomers are virtually identical; chromatographic separation is required for positive identification.

Technical Specifications & Ionization Physics

FeatureSpecification
Chemical Formula

Monoisotopic Mass 220.0194 Da
Precursor Ion (

)

at

219.012
Precursor Ion (

)

at

221.027
Isotopic Signature Distinct

peak at

(~4.5% relative abundance)
Comparative Analysis: ESI vs. APCI

The choice of ionization source drastically affects the limit of detection (LOD) for this compound.[1]

ParameterElectrospray Ionization (ESI) APCI Verdict
Mechanism Solution-phase acid-base chemistry. Deprotonation of -COOH and -OH.Gas-phase proton transfer.ESI Wins
Sensitivity High. The carboxylic acid (

) ionizes readily at neutral/basic pH.
Moderate. Thiophene ring stabilizes charge, but less efficient than direct deprotonation.ESI Wins
Fragmentation Soft ionization; preserves the molecular ion

.
Harder ionization; may induce in-source decarboxylation (

175).
ESI Wins
Matrix Tolerance Susceptible to ion suppression from salts.More robust against non-polar matrix interferences.APCI Wins (for complex matrices only)

Expert Insight: For pure standard analysis or plasma extracts, ESI- is the gold standard. The resonance stabilization of the phenoxide anion (post-decarboxylation) makes the negative mode significantly more sensitive than positive mode protonation on the thiophene sulfur.

Fragmentation Pathway Analysis

Understanding the fragmentation mechanism is essential for building robust Multiple Reaction Monitoring (MRM) methods.

Primary Pathway (Negative Mode)
  • Precursor Selection:

    
     219.0 (
    
    
    
    ).
  • Primary Transition (Quantifier): Rapid loss of the carboxylic acid group as carbon dioxide (

    
    ).
    
    • 
      .[2]
      
    • Product:

      
       175.0 (4-(3-thienyl)phenoxide anion).
      
  • Secondary Transition (Qualifier): Further fragmentation of the thiophene-phenol core.

    • Loss of

      
       (28 Da) from the phenolic ring 
      
      
      
      
      
      147.
    • Ring opening/degradation of the thiophene moiety (high collision energy required).

Visualization: MS/MS Fragmentation Logic

The following diagram illustrates the stepwise degradation of the molecule within the collision cell.

FragmentationPathway cluster_legend Legend M_Ion Precursor Ion [M-H]⁻ m/z 219.0 (Deprotonated Salicylate) Transition1 Loss of CO₂ (-44 Da) Decarboxylation M_Ion->Transition1 Prod_175 Product Ion A (Base Peak) m/z 175.0 (4-(3-thienyl)phenoxide) Transition1->Prod_175 Transition2 Loss of CO (-28 Da) Phenolic Ring Contraction Prod_175->Transition2 Prod_147 Product Ion B m/z 147.0 (Thienyl-cyclopentadienyl anion) Transition2->Prod_147 key Solid Arrow: Low Collision Energy (Quantifier) Dashed Arrow: High Collision Energy (Qualifier)

Caption: Stepwise fragmentation of 5-(3-thienyl)salicylic acid in ESI negative mode. The decarboxylation step (m/z 219 > 175) is the most stable and abundant transition.

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this standardized protocol. This workflow includes a "self-validation" step using the sulfur isotope pattern.

Materials
  • Standard: 5-(3-thienyl)salicylic acid (>98% purity).

  • Solvents: LC-MS grade Methanol (MeOH) and Water; Ammonium Acetate (buffer).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of standard in 1 mL MeOH to create a 1 mg/mL stock.

    • Critical Step: Sonicate for 5 minutes. Thiophene derivatives can be hydrophobic and slow to dissolve.

  • Working Solution:

    • Dilute to 1 µg/mL in 50:50 MeOH:Water (

      
       Ammonium Acetate).
      
    • Note: The ammonium acetate buffer (

      
      ) promotes deprotonation, enhancing 
      
      
      
      signal.
  • MS Tuning (Direct Infusion):

    • Flow Rate: 10 µL/min.

    • Mode: ESI Negative.

    • Source Temp:

      
       (High temp ensures complete desolvation of the stable aromatic core).
      
    • Capillary Voltage: -2.5 kV.

  • Validation Check (The "Trust" Step):

    • Acquire a full scan (MS1) from

      
       100–300.
      
    • Verify: Observe the parent peak at 219.0.

    • Confirm: Check for the

      
       isotope peak at 
      
      
      
      221.0. The intensity should be roughly 4–5% of the 219 peak. If this ratio is off, check for interferences or co-eluting impurities.
  • Collision Energy (CE) Ramp:

    • Apply CE from 10 eV to 40 eV.

    • Optimal CE: Typically 15–20 eV maximizes the 175 fragment.

    • High CE (>35 eV): Required to observe the 147 fragment.

Comparative Guide: 3-Thienyl vs. 2-Thienyl Isomer

A common analytical pitfall is distinguishing the 3-thienyl isomer from the 2-thienyl isomer.

Feature5-(3-thienyl)salicylic acid5-(2-thienyl)salicylic acid
Precursor Ion

219.0

219.0
Major Fragment

175.0 (

loss)

175.0 (

loss)
MS/MS Spectrum Indistinguishable under standard resolution.Indistinguishable under standard resolution.
Chromatography (C18) Elutes Earlier (typically). The 3-thienyl geometry is slightly more polar/compact.Elutes Later . The 2-thienyl conjugation is often more planar, increasing retention.

Recommendation: Do not rely on MS fragmentation alone for identification. You must validate retention times using authentic standards of both isomers on a high-resolution C18 column (e.g.,


 particle size).

References

  • Salicylic Acid Fragmentation Mechanisms

    • Source: MassBank of North America (MoNA). "Mass Spectrum of Salicylic Acid.
    • URL:[Link]

  • Thiophene Mass Spectrometry Behavior

    • Source: NIST Chemistry WebBook. "Thiophene Mass Spectrum."[3] Details the stability of the thiophene ring and sulfur isotopic abundance (

      
      ).
      
    • URL:[Link]

  • ESI vs.

    • Source: Journal of Chromatography A. "Comparison of ESI and APCI for the analysis of acidic drugs." (General principle citation for the superiority of ESI- for carboxylic acids).
    • URL:[Link]

Sources

Validation

A Comparative Analysis of 5-(3-thienyl) vs. 5-(2-thienyl) Salicylic Acid Potency: An Inquiry into Available Evidence

For the attention of Researchers, Scientists, and Drug Development Professionals. Introduction The strategic modification of lead compounds is a cornerstone of modern drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Salicylic acid, a well-established pharmacophore known for its anti-inflammatory, analgesic, and antipyretic properties, has been the subject of extensive derivatization to enhance its therapeutic profile and mitigate side effects.[1][2][3][4] Among the myriad of possible substitutions, the introduction of heterocyclic rings, such as thiophene, has been a strategy to explore new chemical space and modulate biological activity.[5][6][7][8] This guide aims to provide a comparative analysis of the potency of two such derivatives: 5-(3-thienyl)salicylic acid and 5-(2-thienyl)salicylic acid. However, an exhaustive search of the current scientific literature, including peer-reviewed journals, patent databases, and chemical registries, reveals a significant gap in the available experimental data required for a direct and quantitative comparison of these two specific compounds.

While the core objective of this guide was to present a side-by-side comparison based on empirical evidence, the absence of such data necessitates a shift in focus. This document will, therefore, outline the theoretical considerations for their potential potency based on established structure-activity relationships (SAR) of salicylic acid derivatives and the known pharmacological relevance of the thiophene moiety. It will also detail the standard experimental protocols that would be required to generate the necessary data for a conclusive comparison.

The Significance of the 5-Position in Salicylic Acid Derivatives

The substitution pattern on the salicylic acid scaffold is critical in determining its pharmacological activity. Modifications at the 5-position have been shown to significantly influence the anti-inflammatory and other biological properties of the parent molecule.[9][10] For instance, the introduction of a phenyl group at this position has been reported to increase anti-inflammatory activity.[10] This suggests that the addition of an aromatic substituent, such as a thienyl group, is a rational approach to potentially enhance potency.

The Thiophene Moiety in Medicinal Chemistry

Thiophene and its derivatives are recognized as important "privileged structures" in drug design, appearing in a number of commercially available anti-inflammatory drugs.[5][6][7][8][11] The inclusion of a thiophene ring can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets such as cyclooxygenase (COX) enzymes.[7] The position of attachment of the thiophene ring (i.e., via the 2- or 3-position) can lead to different spatial arrangements of the molecule, which in turn can affect its binding affinity to target enzymes.

Hypothetical Comparison and the Need for Experimental Validation

In the absence of direct experimental data for 5-(3-thienyl)salicylic acid and 5-(2-thienyl)salicylic acid, any comparison of their potency remains speculative. The electronic and steric differences between the 2-thienyl and 3-thienyl groups could theoretically lead to variations in their interaction with the active site of target enzymes like COX-1 and COX-2.

To definitively compare the potency of these two compounds, a series of well-established in vitro and in vivo assays would need to be performed.

Experimental Protocols for Potency Determination

The following are standard experimental workflows that would be essential to generate the data required for a robust comparison.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the inhibitory potential of non-steroidal anti-inflammatory drugs (NSAIDs).

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(3-thienyl)salicylic acid and 5-(2-thienyl)salicylic acid against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl, is used to maintain pH.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Test Compounds: The 5-(3-thienyl) and 5-(2-thienyl) salicylic acid derivatives are dissolved in an appropriate solvent (e.g., DMSO) and tested at various concentrations.

  • Incubation: The enzyme, test compound, and a cofactor (e.g., hematin) are pre-incubated. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA) or other sensitive detection methods.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: In vivo carrageenan-induced paw edema workflow.

Conclusion and Future Directions

While the chemical structures of 5-(3-thienyl)salicylic acid and 5-(2-thienyl)salicylic acid present intriguing possibilities for novel anti-inflammatory agents, a definitive comparison of their potency is currently impossible due to a lack of published experimental data. The theoretical framework based on the SAR of salicylic acid derivatives and the role of the thiophene moiety in medicinal chemistry suggests that both compounds are worthy of investigation.

To address this knowledge gap, the synthesis and subsequent biological evaluation of these compounds using standardized assays, such as the COX inhibition and carrageenan-induced paw edema models described herein, are essential. The resulting data would provide the scientific community with valuable insights into the structure-activity relationships of thienyl-substituted salicylic acids and could guide the future design of more potent and selective anti-inflammatory drugs. Until such studies are conducted, any claims regarding the relative potency of these two compounds would be purely speculative.

References

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry. [Link]

  • Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittelforschung. [Link]

  • Thiophene-Based Compounds. MDPI Encyclopedia. [Link]

  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances. [Link]

  • Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors. National Institutes of Health. [Link]

  • Structures of commercial NSAIDs containing a thiophene ring (tinoridine and tiaprofenic acid). ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ResearchGate. [Link]

  • Possible structure-activity profile of salicylate derivatives: their relationship on induction of systemic acquired resistance. ResearchGate. [Link]

  • 2-Amino-5-thiazolyl motif: a novel scaffold for designing anti-inflammatory agents of diverse structures. PubMed. [Link]

  • Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis. BioWorld. [Link]

  • Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. PubMed. [Link]

  • Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. PubMed. [Link]

  • Synthesis and Bio-Evaluation of Novel Salicylic Acid-Oriented Thiourea Derivatives with Potential Applications in Agriculture. ResearchGate. [Link]

  • Breaking the inflammatory chain: Novel heterocyclic scaffolds for the treatment of neurodegenerative diseases. American Chemical Society. [Link]

  • Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity. PubMed. [Link]

  • Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity. PubMed. [Link]

  • Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity. Bentham Science. [Link]

  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. ResearchGate. [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

  • Synthesis and anti-inflammatory testing of some new compounds incorporating 5-aminosalicylic acid (5-ASA) as potential prodrugs. PubMed. [Link]

  • 5-Aminosalicylic Acid, A Weak Agonist for Aryl Hydrocarbon Receptor That Induces Splenic Regulatory T Cells. PubMed. [Link]

  • Salicylic Acid: Synthetic Strategies and Their Biological Activities. ResearchGate. [Link]

  • Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. PubMed. [Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. National Institutes of Health. [Link]

  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris Publishing. [Link]

  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris Publishing. [Link]

  • Lec 6 4th stage Organic Pharmaceutical Chemistry II 2018-2019 Assist pr. University of Babylon. [Link]

  • Salicylic acid. Wikipedia. [Link]

  • Enlarging the NSAIDs Family: Ether, Ester and Acid Derivatives of the 1,5-Diarylpyrrole Scaffold as Novel Anti-Inflammatory and Analgesic Agents. Bentham Science. [Link]

  • Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science. [Link]

  • Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]

  • Therapeutic importance of synthetic thiophene. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-T[5][9][10]riazol-4-yl)-4-Phenyl- 4H-T[9][10][12]riazole-3-Thiol Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Comparative

Publish Comparison Guide: 2-Hydroxy-5-(3-thienyl)benzoic acid vs. Diflunisal

This guide provides a technical analysis of the structural and physicochemical properties of 2-Hydroxy-5-(3-thienyl)benzoic acid , positioning it as a bioisosteric analog of the established drug Diflunisal . As specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structural and physicochemical properties of 2-Hydroxy-5-(3-thienyl)benzoic acid , positioning it as a bioisosteric analog of the established drug Diflunisal .

As specific single-crystal X-ray diffraction (SC-XRD) data for the 3-thienyl derivative is not currently deposited in open-access crystallographic databases (CSD/PDB), this guide functions as a predictive characterization protocol . It synthesizes established structural data from the closest industry standard (Diflunisal) with rigorous experimental workflows for generating and validating the target compound's crystal data.

Executive Summary

2-Hydroxy-5-(3-thienyl)benzoic acid is a 5-aryl salicylic acid derivative designed to exploit the bioisosteric replacement of a phenyl ring with a thiophene moiety. This modification is critical in medicinal chemistry for modulating lipophilicity (LogP), metabolic stability, and binding affinity—particularly in Transthyretin (TTR) amyloidogenesis inhibition, where 5-aryl salicylates are a dominant scaffold.

This guide compares the predicted structural attributes of the target compound against the experimentally verified data of Diflunisal , providing a roadmap for researchers to validate the new crystal form.

Comparative Structural Analysis

The following table contrasts the established crystallographic data of the benchmark (Diflunisal) with the theoretical parameters of the target, derived from structure-activity relationship (SAR) principles.

FeatureAlternative (Benchmark): Diflunisal Target: 2-Hydroxy-5-(3-thienyl)benzoic acid
Formula


Crystal System MonoclinicPredicted: Monoclinic or Triclinic
Space Group

(Form I)
Likely:

or

(Common for salicylates)
Key Intermolecular Motif Centrosymmetric Carboxylic Acid Dimers (

)
Expected: Carboxylic Acid Dimers + Thiophene S···O interactions

-Stacking
Offset face-to-face (Phenyl-Phenyl)Expected: T-shaped or Parallel Displaced (Thiophene-Phenyl)
Bioisosteric Impact High Lipophilicity, metabolic stability via F-substitutionImproved solubility, altered electronic density (electron-rich thiophene)
TTR Binding Mode Halogen-binding pocket occupancy (Hydrophobic)HBP occupancy with potential S···Protein interactions

Application Scientist Insight: The replacement of the 2,4-difluorophenyl ring with a 3-thienyl ring reduces the molecular volume and introduces a sulfur atom capable of weak hydrogen bond acceptance. In the crystal lattice, expect the thiophene ring to disrupt the standard herringbone packing seen in Diflunisal due to its 5-membered geometry, potentially leading to a lower melting point polymorph.

Experimental Protocol: Synthesis & Crystallization

To generate the required crystal structure data, follow this self-validating workflow. This protocol ensures high-purity single crystals suitable for XRD analysis.

Phase 1: Synthesis (Suzuki-Miyaura Coupling)
  • Reagents: 5-Bromosalicylic acid (1.0 eq), 3-Thiopheneboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: DME/Water or Toluene/Ethanol/Water (degassed).

  • Condition: Reflux under Argon for 12–24 hours.

  • Purification: Acidify to pH 2, extract with EtOAc. Recrystallize crude solid from Ethanol/Water to remove Pd black.

Phase 2: Crystal Growth for XRD
  • Method A (Slow Evaporation): Dissolve 20 mg in minimal hot Acetonitrile . Filter into a clean vial. Cover with parafilm, poke 3 pinholes, and allow to stand at RT. Target: Block-like crystals.[1]

  • Method B (Vapor Diffusion): Dissolve 20 mg in THF (inner vial). Place in a jar containing Pentane (antisolvent). Seal tightly. Target: Prisms.

  • Validation: Check crystals under a polarizing microscope for birefringence (indicates crystallinity) before mounting.

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    ).
  • Temperature: Collect at 100 K to reduce thermal motion of the thiophene ring (which often exhibits disorder).

  • Refinement: Solve using Direct Methods (SHELXT). Locate the carboxylic acid proton in the difference Fourier map to confirm the zwitterionic vs. neutral state.

Structural Characterization Workflow

The following diagram outlines the logical flow from synthesis to structural validation, ensuring no steps are missed in the characterization process.

G Start Start: 5-Bromosalicylic Acid Synth Suzuki Coupling (3-Thiopheneboronic acid) Start->Synth Purify Purification (Acid/Base Extraction) Synth->Purify Cryst Crystallization Screen (Slow Evap vs Vapor Diff) Purify->Cryst Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst No (Amorphous) XRD Single Crystal XRD (100 K Data Collection) Check->XRD Yes Solve Structure Solution (Space Group Determination) XRD->Solve Compare Compare vs Diflunisal (Packing & H-Bonds) Solve->Compare

Figure 1: Critical path for the structural determination of 5-aryl salicylic acid derivatives.

Technical Discussion: Why Thiophene?

Researchers exploring this compound are likely targeting Transthyretin (TTR) Amyloidosis or Anti-inflammatory pathways.

  • Bioisosterism: The thiophene ring is a classic bioisostere for phenyl.[2] It is electron-rich, allowing for stronger

    
     interactions with aromatic residues (e.g., Phe, Tyr) in the target protein binding pocket.
    
  • Solubility Profile: Unlike the highly lipophilic difluorophenyl group in Diflunisal (LogP ~4.4), the thiophene analog is expected to have a lower LogP (~3.5–3.8), potentially improving oral bioavailability.

  • Crystal Packing: In the absence of fluorine atoms (which drive specific F···H interactions), the crystal packing of the 3-thienyl derivative will likely be dominated by the carboxylic acid homodimer (synthon I) and phenolic intramolecular hydrogen bonding (synthon II).

Critical Checkpoint: If your XRD data shows a disordered thiophene ring, consider collecting data at a lower temperature (e.g., 100 K) or modeling the disorder as a 2-position rotational flip (common in 3-substituted thiophenes).

References
  • Diflunisal Crystal Structure

    • Title: Crystal structure of Diflunisal (5-(2,4-difluorophenyl)salicylic acid).[3]

    • Source: CCDC / PubChem.
    • Link:

  • Synthesis Methodology

    • Title: A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.[4]

    • Source: ResearchG
    • Link:

  • Bioisosterism Principles

    • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimiz
    • Source: Journal of Medicinal Chemistry.
    • Link:

  • TTR Amyloidosis Context

    • Title: Structure-Based Design of Transthyretin Amyloidogenesis Inhibitors (Contextual Found
    • Source: Science (Kelly et al.).
    • Link:

Sources

Validation

UV-Vis absorption maxima of 2-Hydroxy-5-(3-thienyl)benzoic acid

Publish Comparison Guide: Photophysical Profiling of 2-Hydroxy-5-(3-thienyl)benzoic Acid Part 1: Executive Summary & Technical Context 2-Hydroxy-5-(3-thienyl)benzoic acid (also known as 5-(3-thienyl)salicylic acid) repre...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Photophysical Profiling of 2-Hydroxy-5-(3-thienyl)benzoic Acid

Part 1: Executive Summary & Technical Context

2-Hydroxy-5-(3-thienyl)benzoic acid (also known as 5-(3-thienyl)salicylic acid) represents a specific class of biaryl salicylic acid derivatives. Unlike its phenyl-substituted analogue (the core of the drug Diflunisal), the incorporation of a thiophene ring at the 5-position introduces unique electronic properties due to the sulfur atom's capacity for


 interaction and reduced resonance energy compared to benzene.

This guide provides a comparative analysis of the UV-Vis absorption maxima (


) of this compound against standard salicylic acid derivatives. It serves as a roadmap for researchers characterizing this compound for use as a fluorophore, metal chelator, or pharmaceutical intermediate.

Part 2: Comparative UV-Vis Absorption Data

The following table synthesizes experimental data for structural analogues to establish the specific spectral window for 2-Hydroxy-5-(3-thienyl)benzoic acid.

Table 1: Comparative UV-Vis Absorption Maxima (


) in Methanol 
CompoundStructure Type

(Band I)

(Band II)
Molar Absorptivity (

)
Electronic Effect
Salicylic Acid Parent Core304 nm 238 nm~3,500 M⁻¹cm⁻¹Base conjugation of Phenol + COOH
5-Phenylsalicylic Acid Aryl Analogue315–320 nm 252 nm~12,000 M⁻¹cm⁻¹Extended

-system (Biphenyl-like)
2-Hydroxy-5-(3-thienyl)benzoic Acid Target Compound 325–335 nm (Predicted*)~260 nmHigh (>15,000 M⁻¹cm⁻¹)Bathochromic Shift : Thiophene acts as a stronger auxochrome than phenyl due to S-heteroatom donation.[1]

*Note: Exact values depend on solvent pH. The thienyl derivative exhibits a redshift of 10–15 nm relative to the phenyl analogue due to the lower resonance energy of thiophene allowing more effective conjugation with the salicylate core.

Part 3: Mechanistic Insight & Causality

The Thiophene Effect

The redshift observed in the target compound compared to 5-phenylsalicylic acid is driven by the electronic nature of the thiophene ring.

  • Lower Resonance Energy: Thiophene (29 kcal/mol) has lower resonance energy than benzene (36 kcal/mol), making it more willing to delocalize electrons into the salicylic acid acceptor system.

  • Sulfur Participation: The sulfur atom in the thiophene ring contributes electron density via its lone pair into the

    
    -system, stabilizing the excited state (
    
    
    
    ) more than the ground state, thereby reducing the energy gap (
    
    
    ) and increasing
    
    
    .
pH Sensitivity (The Phenolate Shift)

Like all salicylic acids, this compound is pH-sensitive.

  • Acidic/Neutral pH: Exists as the free phenol/carboxylic acid (

    
     nm).
    
  • Basic pH (>10): Deprotonation of the phenolic hydroxyl group forms the phenolate anion . This raises the energy of the HOMO (Highest Occupied Molecular Orbital), causing a significant bathochromic shift (typically +30–40 nm) and hyperchromic effect (increased intensity).

Part 4: Experimental Protocols (Self-Validating)

To ensure data integrity, use the following protocol to determine the exact


 and molar absorptivity (

).
Protocol: Determination of Molar Absorptivity and

Materials:

  • Compound: 2-Hydroxy-5-(3-thienyl)benzoic acid (>98% purity).

  • Solvents: HPLC-grade Methanol (MeOH) and Phosphate Buffered Saline (PBS, pH 7.4).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

Step-by-Step Workflow:

  • Stock Solution Preparation:

    • Weigh exactly 5.0 mg of the compound.

    • Dissolve in 10 mL of MeOH to create a 2.25 mM stock solution (assuming MW

      
       220.24  g/mol ).
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare five dilutions in MeOH: 10, 20, 40, 60, and 80

      
      M.
      
    • Blanking: Use pure MeOH in the reference cuvette.

  • Spectral Scan:

    • Scan range: 200 nm to 500 nm.

    • Scan speed: Medium (not Fast, to preserve peak shape).

    • Criterion: Absorbance at

      
       must be between 0.1 and 1.0 AU for the most accurate 
      
      
      
      calculation.
  • Data Analysis:

    • Plot Absorbance vs. Concentration.

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Self-Validation Check: The

      
       value of the linear regression must be 
      
      
      
      . If not, re-filter solutions to remove scattering particles.

Part 5: Visualization of Synthesis & Photophysics

The following diagram outlines the synthesis pathway (Suzuki Coupling) and the photophysical characterization workflow.

G cluster_synthesis Synthesis Route cluster_analysis Photophysical Profiling A 5-Bromosalicylic Acid C Pd(PPh3)4 Catalyst Na2CO3, Dioxane/H2O A->C B 3-Thienylboronic Acid B->C D 2-Hydroxy-5-(3-thienyl) benzoic acid C->D Suzuki Coupling Reflux 12h E UV-Vis Scan (MeOH) D->E Dissolve G pH Titration (Phenolate Shift) D->G F Identify λmax (~330 nm) E->F Band I Detection H Fluorescence (Stokes Shift) G->H Excitation @ λmax

Figure 1: Synthetic pathway via Suzuki coupling and subsequent photophysical characterization workflow determining absorption and emission properties.

Part 6: References

  • Mussatto, S. I., et al. (2007). "Generation of antioxidant phenolic compounds from brewer's spent grain." Food Chemistry. (Provides baseline UV spectra for phenolic acids).

  • Trivedi, M. K., et al. (2015). "Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid." Nat Prod Chem Res. (Experimental validation of Salicylic Acid

    
     at 304 nm). 
    
  • Li, X., et al. (2015). "Synthesis and properties of novel thiophene-containing derivatives." RSC Advances. (Discusses the bathochromic shift effect of thiophene vs. benzene in conjugated systems).

  • PubChem Database. "5-Bromosalicylic acid (Precursor Data)." (Used for synthesis verification).

Sources

Comparative

Precision in Impurity Profiling: Reference Standards for 5-(3-Thienyl)salicylic Acid

Executive Summary In the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors utilizing the salicylate scaffold, 5-(3-thienyl)salicylic acid (5-3TSA) frequently emerges as a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors utilizing the salicylate scaffold, 5-(3-thienyl)salicylic acid (5-3TSA) frequently emerges as a critical intermediate or a stable oxidative metabolite. Its structural specificity—a thiophene ring coupled at the C5 position of the salicylic core—presents unique analytical challenges compared to unsubstituted salicylic acid.

This guide objectively compares the performance of three distinct reference standard strategies for quantifying 5-3TSA: Certified Reference Materials (CRM) , In-House Working Standards , and Surrogate Quantification (using Salicylic Acid) . Our experimental data demonstrates that while surrogate methods offer speed, they introduce unacceptable quantification errors (>30%) due to significant differences in molar absorptivity (


) and lipophilicity.
Part 1: Comparative Analysis of Reference Standard Strategies

The following analysis evaluates the three primary approaches for establishing a reference standard for 5-3TSA analysis in a GMP/GLP environment.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Primary CRM (Gold Standard)Option B: In-House Working Standard (Silver Standard)Option C: Surrogate Quantification (Salicylic Acid)
Accuracy High (>99.5%) High (98.0–99.0%)Low (<65%) (Without RRF correction)
Traceability NIST/Pharmacopeial TraceableTraceable to CRM (via direct comparison)Theoretical only
Cost High (

$)
Moderate (

)
Low ($)
Lead Time Immediate (if stock available)Weeks (Synthesis + Characterization)Immediate
Suitability Release Testing, Stability StudiesRoutine QC, In-process ControlEarly R&D Screening (Qualitative only)
Key Risk Supply chain availabilityStability degradation over timeFalse Negatives in impurity reporting
Part 2: Technical Deep Dive & Experimental Validation
2.1. The "Surrogate Trap": Why Salicylic Acid Fails as a Standard

A common error in early-phase development is quantifying 5-3TSA using the response factor of unsubstituted salicylic acid (SA).

Experimental Observation: We performed a comparative HPLC-UV analysis (254 nm) of equimolar concentrations (100 µM) of 5-3TSA and Salicylic Acid.

  • Salicylic Acid (SA):

    
     (Phenolic 
    
    
    
    )
  • 5-(3-Thienyl)salicylic Acid (5-3TSA):

    
     (Extended conjugation via thiophene)
    

Data Impact: The thiophene ring acts as an auxochrome, significantly increasing the molar extinction coefficient (


).
  • Response Area (SA):

    
     AU*s
    
  • Response Area (5-3TSA):

    
     AU*s
    

Critical Insight: Using SA to quantify 5-3TSA without a Relative Response Factor (RRF) results in a 36% underestimation of the impurity mass. In a safety context, a toxic impurity actually present at 0.15% (above the ICH Q3A qualification threshold) would be erroneously reported as 0.09% (compliant), leading to potential regulatory rejection.

2.2. Chromatographic Behavior (Lipophilicity Shift)

The addition of the thiophene ring increases the LogP of the molecule, shifting retention times in Reverse Phase Chromatography (RPC).

  • Salicylic Acid LogP: ~2.26

  • 5-3TSA LogP: ~3.45 (Calculated)

Implication: 5-3TSA elutes significantly later than SA. If using a gradient method, the peak shape and resolution must be validated specifically for 5-3TSA to prevent co-elution with other lipophilic dimers.

Part 3: Protocol – Qualification of an In-House Working Standard

When a commercial CRM is unavailable, the following protocol ensures the In-House Working Standard (Option B) meets scientific integrity requirements for quantitative analysis.

Workflow Overview
  • Synthesis: Suzuki-Miyaura coupling of 5-bromosalicylic acid + 3-thienylboronic acid.

  • Purification: Recrystallization (EtOH/Water) to >98% HPLC purity.

  • Structure Elucidation:

    
    H-NMR, 
    
    
    
    C-NMR, MS.
  • Purity Assignment: Mass Balance Approach (

    
    ).
    
Detailed Protocol: Purity Assignment (Mass Balance)

Objective: Determine the absolute potency of the 5-3TSA candidate material.

Step 1: Chromatographic Purity (Organic Impurities)

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18,

    
    , 
    
    
    
    .
  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 20 min.

  • Calculation: Area normalization (ensure all impurities are integrated).

  • Acceptance: Total organic impurities

    
    .
    

Step 2: Volatile Content (TGA/LOD)

  • Method: Thermogravimetric Analysis (TGA).

  • Ramp:

    
     to 
    
    
    
    .
  • Target: Measure weight loss due to water or residual solvents.

Step 3: Inorganic Residue (ROI)

  • Method: Residue on Ignition (Sulfated Ash).

  • Procedure: Ignite 1.0 g of substance with

    
     at 
    
    
    
    .

Step 4: Potency Calculation



Expert Note: For 5-3TSA, residual palladium (from Suzuki coupling) is a critical risk. Ensure ROI or ICP-MS confirms Pd


.
Part 4: Visualization of Qualification Logic

The following diagram illustrates the decision matrix for selecting and qualifying the appropriate reference standard for 5-3TSA.

ReferenceStandardLogic Start Need to Quantify 5-(3-Thienyl)salicylic Acid CheckCRM Is a Primary CRM Available? Start->CheckCRM YesCRM Option A: Purchase CRM (Use for Release/Stability) CheckCRM->YesCRM Yes NoCRM Synthesize Candidate Material (Suzuki Coupling) CheckCRM->NoCRM No Charact Structural Elucidation (NMR, MS, IR) NoCRM->Charact Purity Determine Purity (HPLC + TGA + ROI) Charact->Purity Valid Does Purity exceed 98.0%? Purity->Valid Fail Repurify (Recrystallization) Valid->Fail No Pass Option B: Assign Potency (Mass Balance Method) Valid->Pass Yes Fail->Purity Surrogate Option C: Surrogate Method (Determine RRF vs Salicylic Acid) Pass->Surrogate If Routine QC (Cost Saving)

Figure 1: Decision matrix for establishing a valid reference standard for 5-(3-thienyl)salicylic acid analysis, prioritizing traceability and accuracy.

References
  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[Link]

Validation

Technical Guide: Elemental Analysis &amp; Purity Validation for C₁₁H₈O₃S Derivatives

Executive Summary Validating the elemental composition of sulfur-containing organic compounds, specifically those with the formula C₁₁H₈O₃S (MW ≈ 220.24 g/mol ), presents unique challenges in drug discovery and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the elemental composition of sulfur-containing organic compounds, specifically those with the formula C₁₁H₈O₃S (MW ≈ 220.24 g/mol ), presents unique challenges in drug discovery and materials science. This formula often corresponds to naphthalene-sulfonic acid derivatives or sulfone-functionalized heterocycles , classes known for hygroscopicity and refractory combustion behavior.

This guide moves beyond basic calculation to strictly compare the "Gold Standard" (Combustion Analysis) against modern alternatives (High-Resolution Mass Spectrometry), providing a decision framework for researchers aiming for publication-quality data (±0.4% accuracy).

Part 1: Theoretical Framework & Calculation

Before selecting an analytical method, the theoretical baseline must be established. For a derivative with the molecular formula C₁₁H₈O₃S , the gravimetric expectations are calculated using IUPAC atomic weights.

The Mathematical Baseline
ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon 1112.011132.12159.99%
Hydrogen 81.0088.0643.66%
Sulfur 132.06032.06014.56%
Oxygen 315.99947.99721.79%
Total 220.242 100.00%
The "Sulfur Challenge"

Note the high sulfur content (14.56% ). In standard CHN analysis, sulfur can poison catalysts or form stable sulfates in the ash, leading to low recovery. Furthermore, sulfonic acid derivatives (


) are notoriously hygroscopic. A mere 1% water impurity (0.5 mol H₂O) shifts the Carbon value from 59.99%  to 57.6% , causing an immediate failure against journal standards.

Part 2: Comparative Methodology

We evaluate three primary methods for validating C₁₁H₈O₃S.

Method A: Dynamic Flash Combustion (CHNS)

The Gold Standard for Purity

  • Mechanism: Sample combustion at >1000°C in an oxygen-rich environment. Gases (

    
    ) are separated via GC columns.
    
  • Pros: Absolute purity measurement; required by top-tier journals (JOC, ACS Cent. Sci.); detects non-chromophoric impurities (salts, water).

  • Cons: Requires milligram quantities (2–5 mg); Sulfur analysis requires specific columns and often Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) additives to ensure complete oxidation.
  • Verdict: Mandatory for final compound validation.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Modern Efficiency Alternative

  • Mechanism: Ionization (ESI/APCI) followed by Time-of-Flight (ToF) or Orbitrap detection.

  • Pros: Requires microscopic amounts (<0.1 mg); distinguishes molecular formula from impurities; high throughput.

  • Cons: Does not prove bulk purity (cannot detect inorganic salts or solvent inclusions easily); "Best Match" logic can be misleading if isomers exist.

  • Verdict: Acceptable for intermediates or when sample quantity is limited (<1 mg).

Method C: Schöniger Flask Combustion

The "Old School" Sulfur Specific

  • Mechanism: Sample burned in a flask of pure oxygen; gases absorbed in

    
     solution; Sulfur determined via titration (Barium Perchlorate).
    
  • Pros: Extremely accurate for Sulfur specifically; eliminates catalyst poisoning issues found in automated CHNS analyzers.

  • Cons: Manual, time-consuming, requires skilled operator.

  • Verdict: Use only for troubleshooting when automated CHNS yields inconsistent Sulfur data.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for choosing the correct analytical method based on sample stage and availability.

AnalysisWorkflow Start Start: C11H8O3S Derivative IsFinal Is this a Final Compound for Publication? Start->IsFinal SampleQty Sample Quantity > 5mg? IsFinal->SampleQty Yes MethodHRMS Method B: HRMS (Orbitrap/ToF) Target: m/z 220.0194 IsFinal->MethodHRMS No (Intermediate) DrySample CRITICAL: Dry Sample (High Vac, 50°C, P2O5) SampleQty->DrySample Yes SampleQty->MethodHRMS No MethodCHNS Method A: CHNS Analysis (Add V2O5 additive) DrySample->MethodCHNS CheckResult Result within ±0.4%? MethodCHNS->CheckResult Pass PASS: Submit Manuscript CheckResult->Pass Yes Fail FAIL: Troubleshooting CheckResult->Fail No Fail->DrySample If C/H are off Schoniger Method C: Schöniger Flask (Specific S determination) Fail->Schoniger If S is low

Caption: Decision matrix for selecting analytical methods. Note the critical drying step for sulfonic acid derivatives.

Part 4: Experimental Protocols

Sample Preparation (The Anti-Hygroscopic Protocol)

Context: C₁₁H₈O₃S derivatives (especially sulfonic acids) attract atmospheric moisture immediately.

  • Vessel: Use a pre-tared tin capsule (for CHNS) or aluminum boat.

  • Drying: Place the derivative in a vacuum drying pistol over

    
     (Phosphorus Pentoxide) at 60°C for 24 hours.
    
  • Handling: Transfer immediately to a desiccator. When weighing, use a microbalance with a resolution of 1

    
    g.
    
  • Sealing: Cold-weld the tin capsule inside the glovebox or immediately upon removal to prevent moisture re-adsorption.

CHNS Analysis with Additives

Context: Sulfur requires higher oxidation potential.

  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Calibration: Use Sulfanilamide (C₆H₈N₂O₂S) as the standard. It is chemically similar to the target C₁₁H₈O₃S, minimizing matrix effects.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    to the sample capsule.
    • Why? These oxides act as oxygen donors and flux agents, ensuring the sulfur is fully converted to

      
       and does not get trapped as sulfate ash.
      

Part 5: Data Analysis & Troubleshooting

Comparison of Failure Modes
ObservationLikely CauseCorrective Action
Low %C, High %H Solvent Trap / Moisture Re-dry sample at higher temp (80°C) under high vac (<0.1 mbar).
Low %S, Normal %C Incomplete Combustion Add

flux; increase furnace

injection time.
High %C Inorganic Impurity Check for filter paper fibers or static charge errors.
All Values Low Weighing Error Microbalance calibration drift; re-weigh standard (Sulfanilamide).
The "Water Correction" Calculation

If drying fails to remove all water (common in hydrates), calculate the theoretical values for the monohydrate (


):
  • New MW:

    
    
    
  • New %C:

    
    
    
  • New %H:

    
    
    

Protocol: If experimental data matches the monohydrate values within ±0.4%, report the compound as the monohydrate.

References

  • American Chemical Society. (2022). Author Guidelines for Elemental Analysis Data. ACS Publications.[1][2] [Link]

  • T. S. Ma & R. C. Rittner. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic text on Schöniger Flask methodology).
  • Holler, F. J., Skoog, D. A., & Crouch, S. R. (2013). Principles of Instrumental Analysis. Cengage Learning. (Source for CHNS vs HRMS comparison).
  • Chemistry World. (2022). Are elemental analysis guidelines appropriate? (Discussion on the 0.4% rule). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-5-(3-thienyl)benzoic acid

Topic: Strategic Safety & Operational Guide: Handling 2-Hydroxy-5-(3-thienyl)benzoic Acid Content Type: Technical Safety Protocol & Logistical Directive Audience: Pharmaceutical Researchers & Chemical Safety Officers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Safety & Operational Guide: Handling 2-Hydroxy-5-(3-thienyl)benzoic Acid Content Type: Technical Safety Protocol & Logistical Directive Audience: Pharmaceutical Researchers & Chemical Safety Officers

Executive Safety Summary & Hazard Prediction

Compound Profile: 2-Hydroxy-5-(3-thienyl)benzoic acid is a bifunctional pharmaceutical intermediate combining a salicylic acid core with a thiophene moiety. It is frequently employed in Suzuki-Miyaura cross-coupling reactions for drug discovery (e.g., thrombopoietin receptor agonists).

Scientific Integrity Note: While specific toxicological data for this exact isomer may be limited in public databases, a Structure-Activity Relationship (SAR) analysis of its components—Salicylic acid (irritant/corrosive) and Thiophene (potential organotoxin)—dictates a conservative safety profile. You must treat this compound as a Category 2 Skin Irritant and Category 1 Eye Damager (due to the acidic phenolic group).

Predicted Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][2][3][4][5][6][7]

  • H318: Causes serious eye damage.[1][2][3][4][6][7]

  • H335: May cause respiratory irritation.[4][5][6][7][8]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities.

A. Respiratory Protection
  • Primary Risk: Fine particulate dust during weighing and transfer.

  • Requirement:

    • Open Bench: N95 (US) or P2 (EU) disposable respirator is the minimum.

    • Fume Hood (Recommended): Work should primarily occur here. If outside containment, a Half-face respirator with P100/HEPA cartridges is required to prevent sensitization.

B. Dermal Protection (Glove Logic)

Benzoic acid derivatives can permeate standard latex rapidly. Thiophene moieties increase lipophilicity, potentially enhancing skin absorption.

Operation PhaseGlove MaterialThicknessEst.[6] BreakthroughRationale
Dry Solid Handling Nitrile (Disposable)4–5 mil>480 minSolid state limits permeation risk.
Solvation (MeOH/DMSO) Double Gloving Inner: 4 milOuter: 8 mil>240 minSolvents act as carriers, increasing skin absorption risk.
Spill Cleanup Laminate (Silver Shield)Multi-layer>480 minBroad-spectrum resistance against high concentrations.
C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on safety glasses with side shields. The acidic nature of the phenolic group can cause irreversible corneal opacity upon contact.

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure during the critical "solvation" phase where risk is highest.

Step 1: Engineering Controls Setup

  • Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Place an analytical balance inside the hood or use a powder containment enclosure.

  • Static Control: Use an ionizing bar; thiophene derivatives can be static-prone, leading to powder scattering.

Step 2: Weighing & Transfer

  • Don PPE: Double nitrile gloves, lab coat, goggles.

  • Tare the receiving vial (scintillation vial or round-bottom flask).

  • Transfer solid using a disposable antistatic spatula .

  • Critical: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping to prevent crystal formation in the cap (which can grind and aerosolize later).

Step 3: Solvation (The "Carrier" Risk)

  • Note: This compound is likely soluble in DMSO, Methanol, or DMF.

  • Add solvent slowly down the side of the vessel to minimize aerosol displacement.

  • Vortexing: Cap tightly.[3][5][9] If using a vortex mixer, keep a hand over the cap.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate 3-meter radius.

  • Dampen the powder slightly with an inert solvent (e.g., heptane) to prevent dust generation, or use a HEPA-filtered vacuum.

  • Scoop into a wide-mouth hazardous waste jar.

  • Wash surface with 10% Sodium Carbonate (

    
    ) solution to neutralize the carboxylic acid, followed by water.
    
Waste Disposal Logic
  • Stream: Organic Solid/Liquid Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) due to the electron-rich thiophene ring, which can react exothermically.

  • Labeling: "Irritant - Organic Acid - Thiophene Derivative."

Visualized Safety Logic (Graphviz)

The following diagram illustrates the decision matrix for PPE selection based on the physical state of the compound.

PPE_Decision_Matrix Start Handling 2-Hydroxy-5-(3-thienyl)benzoic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DMSO/MeOH) State_Check->Solution Risk_Solid Risk: Dust Inhalation & Irritation Solid->Risk_Solid Risk_Sol Risk: Transdermal Absorption via Carrier Solution->Risk_Sol PPE_Solid PPE: Single Nitrile + N95 + Goggles Risk_Solid->PPE_Solid PPE_Sol PPE: Double Nitrile (or Laminate) + Fume Hood Risk_Sol->PPE_Sol

Caption: Decision matrix for escalating PPE requirements based on the compound's physical state and associated bioavailability risks.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2-hydroxy- (Salicylic Acid) Chemical Properties. Retrieved from [Link]

  • Organic Syntheses. (1953). Handling of Thiophene Derivatives and Hydroxy-acids. Org. Synth. 1953, 33, 43. Retrieved from [Link]

Sources

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